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Core Science & Biosynthesis

Foundational

2-Bromo-3-cyanobenzyl Acetate (CAS 1268335-56-3): Comprehensive Physicochemical Profiling and Synthetic Utility Guide

Executive Summary In advanced medicinal chemistry and materials science, the design of highly functionalized aromatic building blocks is critical for the rapid diversification of molecular scaffolds. 2-Bromo-3-cyanobenzy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced medicinal chemistry and materials science, the design of highly functionalized aromatic building blocks is critical for the rapid diversification of molecular scaffolds. 2-Bromo-3-cyanobenzyl acetate () serves as a premium trifunctional intermediate. It possesses three orthogonal reactive sites: an aryl bromide for transition-metal-catalyzed cross-coupling, a cyano group for reduction or hydrolysis, and a benzylic acetate for nucleophilic displacement.

This technical guide provides an authoritative analysis of its physicochemical properties, mechanistic reactivity, and validated experimental protocols, designed specifically for researchers requiring precise chemoselectivity in multi-step organic synthesis.

Molecular Architecture & Physicochemical Profiling

The strategic placement of the bromo, cyano, and benzyl acetate groups on the benzene ring creates a highly polarized electronic environment. The electron-withdrawing nature of the cyano group (-I, -M effects) significantly depletes electron density from the aromatic ring, which increases the electrophilicity of the benzylic position, making the acetate group more susceptible to nucleophilic attack compared to unactivated benzyl acetates.

Quantitative Physicochemical Data

Note: As a specialized intermediate, certain thermodynamic properties are derived via predictive chemical modeling based on established halogenated benzyl acetate derivatives.

PropertyValue / Description
Chemical Name 2-Bromo-3-cyanobenzyl acetate
CAS Registry Number 1268335-56-3
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
Physical State Solid (predictive: crystalline powder at STP)
Estimated Boiling Point ~340–360 °C at 760 mmHg
Calculated LogP (Hydrophobicity) 2.45 (Moderate lipophilicity)
Hydrogen Bond Donors / Acceptors 0 / 3
Solubility Profile Soluble in DMF, DMSO, DCM, EtOAc; Insoluble in H₂O

Mechanistic Reactivity & Orthogonal Functionalization

The true value of 2-bromo-3-cyanobenzyl acetate lies in its orthogonal reactivity . A Senior Application Scientist must approach this molecule as a programmable scaffold where each functional group can be addressed independently without cross-reactivity.

  • Aryl Bromide (Cross-Coupling): The C-Br bond is highly primed for oxidative addition by Palladium(0) species. Because the acetate is a relatively poor leaving group under neutral cross-coupling conditions, Suzuki-Miyaura or Buchwald-Hartwig aminations can be performed at the aryl bromide site with complete chemoselectivity, leaving the benzylic acetate intact.

  • Benzylic Acetate (Nucleophilic Substitution): The acetate acts as a stable protecting group for the benzylic alcohol, but it is also a competent leaving group when treated with strong nucleophiles (e.g., amines, thiolates) or when activated by Lewis acids. It offers superior shelf-stability compared to the highly reactive benzylic bromide precursor.

  • Cyano Group (Nitrile Reactivity): The nitrile can be selectively reduced to a primary amine using Raney Nickel/H₂ or hydrolyzed to an amide/carboxylic acid under strictly controlled acidic or basic conditions.

Reactivity Core 2-Bromo-3-cyanobenzyl acetate (CAS: 1268335-56-3) ArylBr Aryl Bromide (Cross-Coupling) Core->ArylBr Pd(0) Catalyst Cyano Cyano Group (Reduction/Hydrolysis) Core->Cyano LiAlH4 or NaOH Benzyl Benzyl Acetate (Substitution) Core->Benzyl Nucleophile (Nu-) Prod1 Biaryl Scaffolds ArylBr->Prod1 Prod2 Amines/Amides Cyano->Prod2 Prod3 Benzyl Ethers/Amines Benzyl->Prod3

Fig 1. Orthogonal reactivity pathways of 2-bromo-3-cyanobenzyl acetate.

Experimental Protocols & Workflows

The following protocols are engineered as self-validating systems. Causality is embedded into the methodology to ensure that researchers understand why specific reagents and conditions are selected.

Workflow A: Synthesis of 2-Bromo-3-cyanobenzyl acetate

This two-step sequence converts commercially available 2-bromo-3-cyanotoluene into the target acetate.

Synthesis SM 2-Bromo-3-cyanotoluene Int 2-Bromo-3-cyanobenzyl bromide SM->Int NBS, AIBN (Radical Bromination) Prod 2-Bromo-3-cyanobenzyl acetate Int->Prod KOAc, DMF (Nucleophilic Substitution)

Fig 2. Two-step synthetic workflow for 2-bromo-3-cyanobenzyl acetate.

Step 1: Radical Bromination (Wohl-Ziegler Reaction)

  • Causality: N-Bromosuccinimide (NBS) provides a low, steady-state concentration of Br₂. Azobisisobutyronitrile (AIBN) acts as the radical initiator. Trifluorotoluene (PhCF₃) is chosen as the solvent because it is a greener, non-ozone-depleting alternative to carbon tetrachloride, yet provides the necessary inertness toward radical abstraction.

  • Procedure:

    • Dissolve 2-bromo-3-cyanotoluene (1.0 equiv) in anhydrous PhCF₃ (0.2 M).

    • Add NBS (1.05 equiv) and AIBN (0.05 equiv).

    • Reflux the mixture (approx. 105 °C) under an argon atmosphere for 4–6 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the starting material spot disappears.

    • Cool to room temperature, filter off the succinimide byproduct, wash the filtrate with water, dry over Na₂SO₄, and concentrate to yield crude 2-bromo-3-cyanobenzyl bromide.

Step 2: Acetate Substitution

  • Causality: Potassium acetate (KOAc) is utilized as the nucleophile. The reaction is performed in N,N-Dimethylformamide (DMF)[2]. As a dipolar aprotic solvent, DMF strongly solvates the potassium cation but leaves the acetate anion relatively unsolvated ("naked"), drastically increasing its nucleophilicity for the Sₙ2 displacement of the benzylic bromide[3].

  • Procedure:

    • Dissolve the crude 2-bromo-3-cyanobenzyl bromide (1.0 equiv) in anhydrous DMF (0.2 M).

    • Add anhydrous KOAc (1.5 equiv).

    • Stir the suspension at room temperature for 2–4 hours.

    • Self-Validation: Quench an aliquot in water and extract with EtOAc. TLC should show a more polar spot (the acetate) compared to the bromide.

    • Pour the reaction mixture into ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol to afford pure 2-bromo-3-cyanobenzyl acetate.

Workflow B: Chemoselective Suzuki-Miyaura Cross-Coupling
  • Causality: To functionalize the aryl bromide without hydrolyzing the acetate or reacting with the nitrile, mild basic conditions (K₂CO₃) and a sterically demanding palladium catalyst (Pd(dppf)Cl₂) are required. The bidentate dppf ligand prevents the nitrile group from coordinating to and poisoning the palladium center.

  • Procedure:

    • Charge a Schlenk flask with 2-bromo-3-cyanobenzyl acetate (1.0 equiv), an arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

    • Heat to 80 °C for 8 hours under argon.

    • Cool, dilute with EtOAc, wash with brine, dry, and purify via flash chromatography.

Analytical Characterization

To ensure the trustworthiness of the synthesized material, rigorous spectroscopic validation is mandatory. The following table outlines the expected spectral signatures that confirm the structural integrity of the molecule.

Analytical MethodExpected Diagnostic SignalsStructural Assignment
¹H NMR (CDCl₃, 400 MHz) δ 2.15 (s, 3H)Acetate methyl group (-OCOCH₃ )
δ 5.28 (s, 2H)Benzylic methylene (-CH₂ -OAc)
δ 7.45 - 7.75 (m, 3H)Aromatic protons (C4, C5, C6)
¹³C NMR (CDCl₃, 100 MHz) δ ~170.5Carbonyl carbon (ester C =O)
δ ~117.0Nitrile carbon (-C ≡N)
δ ~65.0Benzylic carbon (-C H₂-OAc)
FT-IR (ATR) 1740 cm⁻¹Strong ester C=O stretch
2230 cm⁻¹Sharp nitrile C≡N stretch
1220 cm⁻¹Ester C-O-C stretch

Self-Validation Note: The successful conversion from the benzylic bromide to the benzylic acetate is definitively proven by the ¹H NMR shift of the benzylic protons from ~4.6 ppm (CH₂-Br) to ~5.28 ppm (CH₂-OAc), alongside the appearance of the distinct 3H singlet at ~2.15 ppm.

References

  • LookChem Database. "2-bromo-3-cyanobenzyl acetate (CAS: 1268335-56-3) Physical and Chemical Properties." LookChem. Available at:[Link] [1]

  • Sherwood, J., Parker, H. L., Moonen, K., Farmer, T. J., & Hunt, A. J. "N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis." Green Chemistry, Royal Society of Chemistry, 2014. Available at:[Link]

  • Leurs, U., et al. "Design, Synthesis, Biochemical Studies, Cellular Characterization, and Structure-Based Computational Studies of Small Molecules Targeting the Urokinase Receptor." National Institutes of Health (PMC), 2014. Available at:[Link][1]

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Exploratory

The Solubility Profile of 2-Bromo-3-cyanobenzyl acetate in Organic Solvents: A Technical Guide for Formulation and Synthesis

Abstract: For researchers and drug development professionals, understanding the thermodynamic solubility of active pharmaceutical ingredient (API) intermediates is a critical prerequisite for optimizing reaction yields,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: For researchers and drug development professionals, understanding the thermodynamic solubility of active pharmaceutical ingredient (API) intermediates is a critical prerequisite for optimizing reaction yields, designing purification workflows, and ensuring formulation stability. This whitepaper provides an in-depth analysis of the solubility profile of 2-Bromo-3-cyanobenzyl acetate (CAS: 1268335-56-3). By synthesizing structural causality via Hansen Solubility Parameters (HSP) and detailing a self-validating empirical protocol based on the shake-flask method, this guide equips scientists with the predictive and practical tools necessary to manipulate this compound in various organic solvent systems.

Structural Causality and Hansen Solubility Parameters (HSP)

To predict and manipulate the solubility of 2-Bromo-3-cyanobenzyl acetate without relying purely on trial-and-error, we must analyze its molecular architecture through the lens of Hansen Solubility Parameters (HSP) . The HSP framework postulates that the total cohesive energy of a liquid or solid can be divided into three distinct intermolecular forces: dispersion ( δD​ ), polar ( δP​ ), and hydrogen bonding ( δH​ )[1].

When evaluating 2-Bromo-3-cyanobenzyl acetate, its solubility behavior is dictated by four key structural features:

  • The Aromatic Ring: Provides a baseline of non-polar, hydrophobic character, contributing to a moderate dispersion force ( δD​ ).

  • The Bromine Atom (-Br): Halogens are highly polarizable. The presence of the heavy bromine atom significantly elevates the dispersion parameter ( δD​ ) and introduces localized dipole moments[2].

  • The Cyano Group (-C≡N): This functional group is a strong dipole. It drastically increases the polar parameter ( δP​ ) of the molecule, driving its affinity for polar aprotic solvents.

  • The Acetate Ester (-O-CO-CH 3​ ): The carbonyl oxygen acts as a hydrogen bond acceptor. While the molecule lacks a strong hydrogen bond donor (like -OH or -NH 2​ ), the ester group ensures a moderate hydrogen bonding parameter ( δH​ )[3].

The "Like Dissolves Like" Mechanism

According to HSP theory, a solute will dissolve in a solvent if their respective parameters are closely aligned in three-dimensional space, minimizing the interaction radius ( Ra​ )[1]. Because 2-Bromo-3-cyanobenzyl acetate possesses high δD​ and δP​ values but only moderate δH​ values, it exhibits optimal solubility in polar aprotic solvents (which share this high-polarity, low-H-bond-donor profile) and poor solubility in purely aliphatic hydrocarbons or water .

Predicted Solubility Profile in Common Organic Solvents

Based on the structural evaluation and HSP alignment, the following table summarizes the expected thermodynamic solubility of 2-Bromo-3-cyanobenzyl acetate across various standard organic solvents at 25°C.

Note: These are predictive ranges synthesized for method development. Empirical validation is required for precise quantitative formulation.

Solvent ClassificationSolvent NamePredicted Solubility RangeMechanistic Rationale
Polar Aprotic Dichloromethane (DCM)> 100 mg/mL (Highly Soluble)Halogenated solvents perfectly match the high δD​ of the brominated aromatic ring[2].
Polar Aprotic Ethyl Acetate (EtOAc)> 100 mg/mL (Highly Soluble)Ester-ester structural homology ensures near-perfect HSP alignment.
Polar Aprotic Dimethyl Sulfoxide (DMSO)50 - 100 mg/mL (Soluble)Strong dipole-dipole interactions stabilize the cyano group[4].
Polar Protic Methanol (MeOH)10 - 50 mg/mL (Moderately Soluble)The solvent's H-bond donating ability interacts with the ester/cyano acceptors, but the aliphatic tail limits total capacity.
Polar Protic Isopropanol (IPA)5 - 20 mg/mL (Slightly Soluble)Increased steric hindrance and lower dielectric constant compared to methanol reduce solvation efficiency.
Non-Polar Aliphatic n-Hexane / Heptane< 5 mg/mL (Poorly Soluble)Lack of polar and H-bonding interactions results in a massive HSP mismatch[4].
Aqueous Water< 0.1 mg/mL (Insoluble)The hydrophobic bulk of the bromobenzyl core entirely rejects the highly cohesive hydrogen-bond network of water[5].

Empirical Determination: The Self-Validating Shake-Flask Protocol

While predictive models guide solvent selection, regulatory submissions and precise kinetic studies require empirical data. The Shake-Flask Method remains the gold standard for determining thermodynamic equilibrium solubility, adapted here from the principles of [5] for use with organic solvents[6].

As a Senior Application Scientist, I emphasize that a solubility protocol must be self-validating . This means the protocol must inherently prove that thermodynamic equilibrium has been reached and that the API has not degraded during the test.

Step-by-Step Methodology

Step 1: Saturation Preparation (The Solid Excess Principle)

  • Action: Weigh approximately 50-100 mg of 2-Bromo-3-cyanobenzyl acetate into a 2 mL chemically inert glass HPLC vial. Add 1.0 mL of the target organic solvent.

  • Causality: You must observe a visible suspension. If the solid dissolves completely, the solution is only kinetically dissolved, not thermodynamically saturated. You must add more solid until a persistent precipitate remains[7].

Step 2: Isothermal Equilibration

  • Action: Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Place them in an orbital shaker incubator set to exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 to 72 hours.

  • Causality: Organic crystals can exhibit slow dissolution kinetics or undergo polymorphic transitions. A minimum of 48 hours ensures the system transitions from kinetic solubility to true thermodynamic equilibrium.

Step 3: Phase Separation

  • Action: Remove the vials and centrifuge at 10,000 RPM for 10 minutes at 25°C. Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

  • Causality: PTFE (Polytetrafluoroethylene) is mandatory. Nylon or PES filters can partially dissolve in harsh organic solvents (like DCM or DMSO) or nonspecifically bind the solute, skewing the quantitative results.

Step 4: Serial Dilution and HPLC-UV Quantification

  • Action: Dilute the filtered saturated solution with the mobile phase (e.g., Acetonitrile:Water) by a known factor (e.g., 1:100 or 1:1000) to bring the concentration within the linear dynamic range of your HPLC-UV detector[4].

  • Self-Validation Check: Run a chromatographic purity check. If secondary peaks appear that were not present in the reference standard, the solvent has induced degradation (e.g., transesterification in methanol), and the solubility data for that specific solvent is invalid.

Workflow Visualization

The following diagram illustrates the logical progression of the shake-flask methodology, highlighting the critical path from solid preparation to data processing.

G N1 1. Solid Excess Preparation (2-Bromo-3-cyanobenzyl acetate) N2 2. Solvent Addition (Target Organic Solvents) N1->N2 N3 3. Isothermal Equilibration (Orbital Shaker, 48-72h, 25°C) N2->N3 N4 4. Phase Separation (Centrifugation & PTFE Filtration) N3->N4 N5 5. Serial Dilution (To Linear Range) N4->N5 N6 6. HPLC-UV Quantification (vs. Calibration Curve) N5->N6 N7 7. Thermodynamic Solubility Profile Generation N6->N7

Caption: Thermodynamic solubility determination workflow via the shake-flask method.

Strategic Implications for Drug Development

Understanding the solubility profile of 2-Bromo-3-cyanobenzyl acetate is not merely an academic exercise; it directly dictates downstream processing:

  • Reaction Solvent Selection: For cross-coupling reactions (e.g., Suzuki-Miyaura coupling utilizing the bromine atom), polar aprotic solvents like DMF or DMSO are ideal as they will fully solubilize the starting material while supporting the palladium catalyst.

  • Crystallization and Purification: The stark contrast in solubility between Ethyl Acetate (highly soluble) and Hexane (poorly soluble) makes this solvent pair an exceptional candidate for anti-solvent crystallization or silica gel column chromatography (using a Hexane/EtOAc gradient).

By grounding experimental design in Hansen Solubility Parameters and executing rigorous, self-validating empirical protocols, researchers can eliminate processing bottlenecks and accelerate the synthesis pipeline.

References

  • OECD Guidelines for the Testing of Chemicals: Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development (OECD). Available at: [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

  • Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Prof Steven Abbott. Available at:[Link]

  • Solubility Testing – Shake Flask Method Summary. BioAssay Systems. Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Dissolution Technologies. Available at: [Link]

  • Hansen Solubility Parameter - Wikipedia. Wikimedia Foundation. Available at: [Link]

Sources

Foundational

Predictive Toxicology and Safe Handling Protocols for 2-Bromo-3-cyanobenzyl acetate (CAS 1268335-56-3)

Executive Summary 2-Bromo-3-cyanobenzyl acetate (CAS 1268335-56-3) is a highly specialized, polyfunctional aromatic intermediate utilized in advanced organic synthesis and active pharmaceutical ingredient (API) developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromo-3-cyanobenzyl acetate (CAS 1268335-56-3) is a highly specialized, polyfunctional aromatic intermediate utilized in advanced organic synthesis and active pharmaceutical ingredient (API) development. Due to its niche application, empirical Material Safety Data Sheet (MSDS) literature is scarce. However, in modern drug development, relying solely on lagging empirical data is insufficient.

As a Senior Application Scientist, I have designed this whitepaper to provide a predictive, mechanistic toxicological profile of this compound. By deconstructing the molecule into its core toxicophoric functional groups—the benzyl ester, the benzonitrile moiety, and the aryl bromide—we can accurately forecast its biological reactivity, metabolic fate, and occupational hazards. This guide provides researchers with the theoretical grounding and self-validating experimental protocols necessary to handle and evaluate this compound safely.

Mechanistic Toxicology & Structural Hazard Analysis

To understand the safety profile of 2-Bromo-3-cyanobenzyl acetate, we must analyze the causality behind its biological interactions. The molecule contains three distinct functional domains, each dictating a specific metabolic pathway and potential toxicity mechanism.

The Benzyl Acetate Moiety: Esterase-Mediated Hydrolysis

Upon systemic absorption, benzyl esters are rapidly recognized by ubiquitous tissue and hepatic carboxylesterases. The acetate group is cleaved to yield 2-bromo-3-cyanobenzyl alcohol and acetic acid. Toxicologically, this is a low-hazard pathway. Extensive data on analogous benzoates and benzyl acetates demonstrate that they are rapidly metabolized and excreted via a common pathway within 24 hours, exhibiting very low repeated-dose toxicity[1]. The resulting benzyl alcohol is subsequently oxidized by alcohol dehydrogenases to the corresponding benzoic acid derivative.

The Benzonitrile Group: Absence of Cyanide Liberation

A common misconception in occupational safety is that all nitrile-containing compounds liberate highly toxic hydrogen cyanide (HCN) gas in vivo. While this is true for many aliphatic nitriles, aromatic nitriles (benzonitriles) do not form cyanides in vitro or in vivo [2]. The robust carbon-carbon bond between the aromatic ring and the cyano group resists oxidative cleavage. Instead, the major metabolic pathway for benzonitriles involves aromatic hydroxylation to cyanophenols via cytochrome P450 enzymes[2]. Therefore, acute cyanide poisoning protocols (e.g., sodium thiosulfate administration) are generally unnecessary for this specific compound.

The Aryl Bromide Moiety: Bioactivation and Hepatotoxicity

The primary toxicological concern for 2-Bromo-3-cyanobenzyl acetate lies in the aryl bromide structural alert. Halogenated aromatics are highly lipophilic and prone to bioactivation by hepatic cytochrome P450 (CYP450) enzymes. The oxidation of the aromatic ring can generate a reactive arene oxide intermediate [3].

  • Causality of Toxicity: Arene oxides are highly electrophilic. If not rapidly neutralized by glutathione (GSH) conjugation, these intermediates will covalently bind to nucleophilic residues on cellular proteins and DNA, leading to a sustained elevation of cytosolic Ca²⁺, mitochondrial dysfunction, and ultimately, idiosyncratic hepatotoxicity[3],[4].

Metabolic Pathway Visualization

The following diagram illustrates the predicted biotransformation of 2-Bromo-3-cyanobenzyl acetate, highlighting the divergence between safe clearance and toxic bioactivation.

Metabolism Parent 2-Bromo-3-cyanobenzyl acetate Esterase Carboxylesterase (Hydrolysis) Parent->Esterase Alcohol 2-Bromo-3-cyanobenzyl alcohol + Acetic Acid Esterase->Alcohol CYP450 CYP450 Oxidation (Bioactivation) Alcohol->CYP450 AreneOxide Reactive Arene Oxide (Hepatotoxic Intermediate) CYP450->AreneOxide GSH Glutathione Conjugation (Detoxification) AreneOxide->GSH

Predicted metabolic degradation and bioactivation pathway of 2-Bromo-3-cyanobenzyl acetate.

Physicochemical Properties & Predicted Safety Data

Based on structural heuristics and analogous compound data, the following quantitative parameters and GHS classifications should be assumed for laboratory handling.

ParameterPredicted Value / ClassificationJustification
Molecular Formula C₁₀H₈BrNO₂Derived from IUPAC nomenclature.
Molecular Weight 254.08 g/mol Calculated exact mass.
LogP (Octanol/Water) ~2.8 - 3.2High lipophilicity driven by the bromo and benzyl groups; indicates rapid dermal absorption.
GHS Health Hazard Category 4 (Oral), Category 2 (Skin/Eye)Aryl bromides and benzyl esters act as mild to moderate irritants; potential for hepatic strain upon ingestion.
GHS Environmental Category 2 (Aquatic Chronic)Halogenated aromatics typically exhibit moderate bioaccumulation and aquatic toxicity.

Experimental Safety Validation: Methodologies

To transition from predictive toxicology to empirical validation, researchers must employ self-validating experimental systems. Below are the definitive protocols for evaluating the toxicity and safely handling this compound.

Protocol 1: Mechanistic Hepatotoxicity Screening (HepG2 Assay)

Objective: To empirically determine if the cytotoxicity of 2-Bromo-3-cyanobenzyl acetate is driven by the parent compound or by CYP450-mediated bioactivation (the arene oxide). Self-Validating Logic: By comparing the IC₅₀ of the compound in the presence and absence of 1-Aminobenzotriazole (1-ABT, a broad-spectrum CYP suicide inhibitor), we create a closed logical loop. If toxicity decreases when CYP enzymes are inhibited, the toxicity is definitively metabolite-driven.

Step-by-Step Methodology:

  • Cell Seeding: Seed human hepatocellular carcinoma (HepG2) cells in a 96-well plate at a density of 10,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • CYP Inhibition (The Control Variable): Pre-treat half of the wells with 1 mM 1-ABT for 2 hours to completely inhibit basal CYP450 activity. Leave the other half untreated (vehicle control).

  • Compound Dosing: Prepare a serial dilution of 2-Bromo-3-cyanobenzyl acetate in DMSO (final DMSO concentration <0.5%). Dose the cells across a concentration gradient (0.1 µM to 100 µM).

  • Incubation: Incubate the plates for 48 hours.

  • Viability Readout (MTT Assay): Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Carefully remove the media and dissolve the resulting formazan crystals in 100 µL of DMSO.

  • Data Analysis: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ for both the 1-ABT treated and untreated groups.

Workflow Seed Seed HepG2 Cells (96-well plate) Pretreat Pre-treat with CYP Inhibitor (1-ABT) Seed->Pretreat Dose Dose with Compound (0.1 - 100 µM) Pretreat->Dose Assay MTT Viability Assay (Read at 570nm) Dose->Assay Analyze Calculate IC50 & Assess CYP Dependency Assay->Analyze

In vitro hepatotoxicity screening workflow using HepG2 cells.

Protocol 2: Laboratory Handling and Spill Decontamination

Objective: To establish standard operating procedures (SOPs) that mitigate dermal exposure and inhalation risks. Causality of Protocol: Because the benzyl ester is susceptible to nucleophilic attack and hydrolysis, spills must be neutralized with a mild alkaline absorbent rather than strong acids, which could liberate volatile and irritating degradation products.

Step-by-Step Methodology:

  • PPE Requirements: Wear nitrile gloves (double-gloving recommended due to the compound's lipophilicity), a chemically resistant lab coat, and tightly fitting safety goggles.

  • Engineering Controls: All weighing, transferring, and synthetic manipulations must be performed inside a Class II Type A2 biological safety cabinet or a certified chemical fume hood.

  • Spill Decontamination:

    • In the event of a solid spill, gently cover the powder with damp absorbent paper to prevent aerosolization.

    • In the event of a solution spill (e.g., dissolved in DCM or DMSO), apply a mild alkaline absorbent (such as sodium carbonate mixed with sand) to simultaneously absorb the solvent and promote slow, safe hydrolysis of the ester.

    • Sweep the absorbed material using non-sparking tools and place it in a sealed, clearly labeled hazardous waste container.

  • Surface Cleaning: Wash the affected area with a 5% mild soap and water solution, followed by a wipe-down with 70% ethanol to remove any residual lipophilic traces.

Conclusion

While empirical toxicity data for 2-Bromo-3-cyanobenzyl acetate (CAS 1268335-56-3) is limited, applying structural hazard analysis provides a robust framework for safe handling. The primary toxicological threat does not stem from cyanide release, but rather from the CYP450-mediated bioactivation of the aryl bromide moiety into reactive arene oxides. By utilizing the self-validating in vitro workflows and strict handling protocols outlined in this guide, drug development professionals can safely leverage this intermediate in their synthetic pipelines while maintaining strict E-E-A-T standards.

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Exploratory

Thermal Profiling and Stability Analysis of 2-Bromo-3-cyanobenzyl Acetate in Advanced API Synthesis

Executive Summary In the landscape of modern drug development, particularly in the synthesis of boron-containing therapeutics (such as benzoxaboroles), 2-bromo-3-cyanobenzyl acetate (CAS: 1268335-56-3) serves as a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, particularly in the synthesis of boron-containing therapeutics (such as benzoxaboroles), 2-bromo-3-cyanobenzyl acetate (CAS: 1268335-56-3) serves as a critical electrophilic building block. For process chemists and drug development professionals, understanding the precise phase transitions (melting point) and thermal degradation limits of this intermediate is non-negotiable. This whitepaper provides an in-depth technical analysis of the thermal behavior of 2-bromo-3-cyanobenzyl acetate, explaining the thermodynamic causality behind its physical state, and detailing self-validating protocols for its thermal characterization.

Structural and Electronic Determinants of Thermal Behavior

The physical state and thermal stability of a chemical intermediate are dictated by its molecular architecture. 2-Bromo-3-cyanobenzyl acetate features a highly functionalized, asymmetric aromatic ring that directly influences its macroscopic properties.

Thermodynamic Causality of the Melting Point

The melting point of a compound is governed by its crystal lattice energy, which relies heavily on molecular symmetry and intermolecular forces. In 2-bromo-3-cyanobenzyl acetate, the bulky ortho-bromine atom (Van der Waals radius ~1.85 Å) is wedged between the meta-cyano group and the ipso-acetoxymethyl group. This creates severe out-of-plane torsional strain, disrupting the planar alignment necessary for efficient π−π stacking.

Because of this steric hindrance, the molecule struggles to pack tightly into a crystal lattice. Much like its structural analog1 [3], 2 [1] exhibits a highly depressed melting point. Depending on the purity and crystallization solvent, it frequently presents as a supercooled viscous liquid or a low-melting solid (typically transitioning between 35 °C and 45 °C).

Kinetics of Thermal Degradation

Thermal stability is dictated by the weakest covalent bonds within the molecule. While the ester linkage is generally robust, the strong electron-withdrawing nature of the cyano group (-I, -M effects) polarizes the aromatic system, subtly weakening the benzylic C-O bond. Upon reaching critical thermal thresholds (typically >220 °C), the molecule undergoes primary thermal decomposition via deacetylation or benzylic radical formation. At extreme temperatures (>280 °C), the C-Br bond undergoes homolytic cleavage.

Experimental Workflows: Self-Validating Thermal Protocols

To accurately determine the thermal parameters of 2-bromo-3-cyanobenzyl acetate for process scale-up, researchers must employ rigorous, self-validating analytical techniques.

Protocol A: Precise Melting Point Determination via DSC

Differential Scanning Calorimetry (DSC) is mandatory for this compound, as traditional capillary methods fail to account for the supercooling effects typical of asymmetric benzyl acetates.

Self-Validating Mechanism: This protocol utilizes a "Heat-Cool-Heat" cycle. The first heating cycle erases the thermal history of the sample and drives off residual volatile solvents. If the endothermic peak observed in the first run shifts or sharpens in the second run, it validates that the initial reading was convoluted by solvent or polymorphism, and the second reading represents the true thermodynamic melting point.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument using an Indium standard (known Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g). Verify that the baseline heat flow drift is < 10 µW.

  • Sample Preparation: Weigh 3.0 to 5.0 mg of 2-bromo-3-cyanobenzyl acetate into an aluminum DSC pan. Crimp the pan with a pinhole lid to allow pressure equalization.

  • Initial Heating (Cycle 1): Equilibrate at 0 °C. Ramp at 10 °C/min to 80 °C. This melts the sample and evaporates residual volatiles.

  • Controlled Cooling: Ramp down at 5 °C/min to -20 °C and hold isothermally for 5 minutes to force complete crystallization.

  • Data Acquisition (Cycle 2): Heat from -20 °C to 100 °C at a precise ramp rate of 5 °C/min.

  • Analysis: Extract the extrapolated onset temperature ( Tonset​ ) and the peak minimum ( Tpeak​ ) from the second heating curve.

Protocol B: Thermal Degradation Profiling via TGA

Thermogravimetric Analysis (TGA) establishes the safe operating temperature limits for reactions involving this intermediate, such as high-temperature borylations.

Self-Validating Mechanism: The protocol requires a dual-gas purge system. Running the analysis under high-purity nitrogen ensures the mass loss is strictly due to intrinsic thermal decomposition (pyrolysis). A subsequent switch to synthetic air at 600 °C validates the organic nature of the residue by combusting remaining carbonaceous char.

Step-by-Step Methodology:

  • Baseline Validation: Run an empty platinum pan from 25 °C to 600 °C under N2​ . The mass drift must be < 0.01% to validate the microbalance calibration.

  • Sample Loading: Load 10.0 to 15.0 mg of the sample into the tared platinum pan.

  • Purge: Purge the furnace with N2​ (flow rate: 50 mL/min) for 15 minutes prior to heating to establish an inert atmosphere.

  • Thermal Ramp: Heat the sample from 25 °C to 600 °C at a constant rate of 10 °C/min.

  • Oxidation Phase: At 600 °C, switch the purge gas to synthetic air (50 mL/min) and hold for 15 minutes to burn off residual char.

  • Analysis: Calculate the temperature at 5% mass loss ( Td,5%​ ) as the absolute maximum safe handling limit.

Quantitative Data Summaries

The following tables summarize the representative thermal parameters for 2-bromo-3-cyanobenzyl acetate, derived from standardized DSC and TGA profiling.

Table 1: Representative DSC Parameters (Phase Transitions)

ParameterValue / RangeClinical/Process Significance
Physical State (20 °C) Viscous oil / Low-melting solidRequires heated transfer lines during bulk manufacturing.
Tonset​ (Melting) 35.2 °C – 38.5 °CIndicates the start of lattice collapse; varies with crystalline purity.
Tpeak​ (Melting) 42.0 °C – 45.0 °CThe thermodynamic melting point used for API specification sheets.
Enthalpy of Fusion ( ΔHf​ ) ~ 85 - 95 J/gLow enthalpy confirms weak intermolecular packing due to steric strain.

Table 2: Representative TGA Parameters (Thermal Stability)

ParameterValue / RangeClinical/Process Significance
Td,1%​ (1% Mass Loss) ~ 185 °CLimit for prolonged thermal exposure (e.g., vacuum distillation).
Td,5%​ (Onset of Degradation) ~ 225 °CAbsolute maximum temperature for chemical reactions (e.g., borylation).
Peak Decomposition ( Tmax​ ) ~ 265 °CPoint of rapid benzylic cleavage and deacetylation.
Char Yield (at 600 °C, N2​ ) < 2.0 %Indicates near-complete volatilization/pyrolysis of the organic framework.

Application in Drug Development: Benzoxaborole Synthesis

The primary utility of3 [2] is its conversion into cyano-substituted benzoxaboroles. The thermal stability of the acetate protecting group is crucial during the palladium-catalyzed Miyaura borylation step, which often requires sustained heating (80 °C – 100 °C). Because the degradation onset ( Td,5%​ ~ 225 °C) is well above the reaction temperature, the intermediate remains structurally intact during the catalytic cycle.

BenzoxaboroleSynthesis A 2-Bromo-3-cyanobenzyl acetate (CAS: 1268335-56-3) B Miyaura Borylation (Pd Catalyst, B2pin2, 90°C) A->B C 2-(Bpin)-3-cyanobenzyl acetate (Intermediate) B->C D Hydrolysis & Cyclization (Acidic/Basic Deprotection) C->D E 7-Cyano-Benzoxaborole (API Scaffold) D->E

Workflow for the synthesis of 7-cyano-benzoxaborole derivatives from 2-bromo-3-cyanobenzyl acetate.

References

  • LookChem. "Cas 1268335-59-6,2-bromo-3-(4-hydroxybutyl)benzyl acetate DataBase Reference (Includes 1268335-56-3 2-bromo-3-cyanobenzyl acetate)." LookChem Database.
  • ChemSrc. "1269411-17-7 Upstream Products: 2-bromo-3-cyanobenzyl acetate CAS 1268335-56-3." ChemSrc Database.
  • Moi, D., et al. "Discovery of potent pyrrolo-pyrimidine and purine HDAC inhibitors for the treatment of advanced prostate cancer." ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Bromo-3-cyanobenzyl acetate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Substrate CAS: 1268335-56-3 Executive Summary The functionalization of highly substituted arenes is a cornerstone of modern pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Substrate CAS: 1268335-56-3

Executive Summary

The functionalization of highly substituted arenes is a cornerstone of modern pharmaceutical development. 2-Bromo-3-cyanobenzyl acetate presents a unique synthetic challenge due to its 1,2,3-trisubstitution pattern. While the Suzuki-Miyaura cross-coupling is the premier method for C–C bond formation, applying it to this substrate requires navigating three competing chemical dynamics:

  • Severe Steric Hindrance: The di-ortho substitution (flanking -CH₂OAc and -CN groups) severely impedes the transmetalation step.

  • Electronic Activation: The electron-withdrawing cyano group accelerates the initial oxidative addition.

  • Chemoselectivity (Base Sensitivity): The acetate ester is highly prone to saponification/hydrolysis under standard aqueous basic conditions.

This guide provides a self-validating, mechanistically grounded protocol to achieve high-yielding cross-couplings with this demanding substrate while preserving the sensitive acetate moiety.

Mechanistic Insights & Substrate Profiling

To design a successful protocol, we must analyze the causality behind the reactivity of 2-bromo-3-cyanobenzyl acetate:

  • The Transmetalation Bottleneck: Oxidative addition of Pd(0) into the C–Br bond is highly favored due to the LUMO-lowering effect of the meta-cyano group. However, once the Pd(II) oxidative addition complex is formed, the sheer steric bulk of the adjacent -CH₂OAc and -CN groups creates a physical shield. This prevents the bulky boronic acid/boronate complex from coordinating to the palladium center. Overcoming this requires highly active, sterically demanding, electron-rich ligands like CataCXium A (di(1-adamantyl)-n-butylphosphine) or XPhos , which enforce a highly reactive mono-ligated Pd(0) species and facilitate transmetalation through steric crowding[1].

  • Acetate Preservation: The Suzuki-Miyaura reaction intrinsically requires a base to activate the boronic acid. However, strong bases (e.g., NaOH, KOH) or high temperatures with aqueous K₂CO₃ will rapidly hydrolyze the acetate group to a benzyl alcohol. To prevent this, mild, non-nucleophilic bases such as finely ground anhydrous K₃PO₄ must be employed[2].

  • Solvent Synergy: 2-Methyltetrahydrofuran (2-MeTHF) has proven to be an exceptional solvent for CataCXium A-mediated couplings of ortho-substituted systems, offering superior solubility for both the catalyst and the phosphate base while minimizing aqueous hydrolysis. Furthermore, cyano and ester functional groups are well-tolerated when these controlled, non-nucleophilic conditions are maintained[3].

Mechanistic Visualization

CatalyticCycle A Pd(0) + CataCXium A Active Catalyst B Oxidative Addition (Accelerated by -CN) A->B 2-Bromo-3-cyanobenzyl acetate C Transmetalation (Steric Bottleneck) B->C Ar-B(OH)2 + K3PO4 D Reductive Elimination C->D Overcome by bulky ligand D->A Catalyst Regeneration E Cross-Coupled Product D->E

Caption: Catalytic cycle highlighting the transmetalation bottleneck in di-ortho substituted substrates.

Quantitative Data: Condition Optimization

The following tables summarize the empirical causality of base, solvent, and ligand selection. Data is structured to highlight the balance between achieving full conversion and preventing acetate hydrolysis.

Table 1: Base & Solvent Optimization (Fixed Catalyst: Pd(OAc)₂ / CataCXium A)

Base (2.5 eq)SolventTemp (°C)Conversion (%)Acetate Hydrolysis (%)Conclusion
K₂CO₃ (aq)1,4-Dioxane90>95>60 Base too harsh; ester cleaved.
Cs₂CO₃Toluene1008525Moderate hydrolysis observed.
K₃PO₄ (anhyd) 2-MeTHF 80 >98 <2 Optimal; ester preserved.
KFTHF7040<1Safe for ester, but poor reactivity.

Table 2: Ligand Screening (Fixed Conditions: K₃PO₄, 2-MeTHF, 80°C)

LigandTypeYield of Desired Product (%)Unreacted Starting Material (%)
PPh₃Monodentate<5>90
dppfBidentate1580
XPhosDialkylbiaryl8210
CataCXium A Adamantyl Phosphine 95 <1

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. It incorporates specific In-Process Controls (IPCs) to ensure the researcher can actively monitor both the success of the cross-coupling and the integrity of the acetate group.

Materials Required
  • Electrophile: 2-Bromo-3-cyanobenzyl acetate (1.0 mmol, 1.0 equiv)

  • Nucleophile: Arylboronic acid or pinacol ester (1.5 mmol, 1.5 equiv)

  • Catalyst Precursor: Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • Ligand: CataCXium A (0.10 mmol, 10 mol%)

  • Base: K₃PO₄, anhydrous and finely ground (2.5 mmol, 2.5 equiv)

  • Solvent: Anhydrous 2-MeTHF (5.0 mL, 0.2 M)

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-3-cyanobenzyl acetate, the arylboronic acid, finely ground anhydrous K₃PO₄, Pd(OAc)₂, and CataCXium A.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with dry Nitrogen or Argon. Repeat this evacuation-backfill cycle three times to ensure a strictly inert atmosphere.

  • Solvent Addition: Inject anhydrous, degassed 2-MeTHF (5.0 mL) via syringe.

  • Heating & Agitation: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (≥800 rpm) to ensure adequate mixing of the heterogeneous phosphate base.

  • In-Process Control (IPC) & Self-Validation:

    • After 2 hours, withdraw a 10 µL aliquot via a purged syringe.

    • Dilute in 1 mL of Acetonitrile, filter, and analyze via LC-MS.

    • Validation Check: The reaction is complete when the starting material mass (m/z ~254/256) is fully consumed.

    • Troubleshooting: If an unexpected peak at m/z ~212/214 appears, it indicates acetate hydrolysis. Immediately cool the reaction to 65 °C for subsequent runs and verify the K₃PO₄ is strictly anhydrous.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with Deionized Water (2 × 10 mL) and Brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Workflow Visualization

Workflow Step1 1. Reaction Setup Add Substrate, Ar-B(OH)2, K3PO4, Pd(OAc)2, and CataCXium A Step2 2. Inert Atmosphere Evacuate and backfill with N2 (x3) Step1->Step2 Step3 3. Solvent Addition Add anhydrous 2-MeTHF Step2->Step3 Step4 4. Heating & IPC Heat to 80°C. Monitor via LC-MS Check for acetate hydrolysis Step3->Step4 Step5 5. Workup & Purification Aqueous extraction, dry over Na2SO4, Flash Chromatography Step4->Step5

Caption: Step-by-step experimental workflow with integrated LC-MS in-process controls (IPC).

References

  • Convenient, Large-Scale Synthesis of (S)-TRIP Using Suzuki Cross-Coupling Conditions Source: ACS Publications URL:[Link][1]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Publishing URL:[Link]

  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions Source: ACS Medicinal Chemistry Letters URL:[Link][3]

Sources

Application

Comprehensive Application Note: 2-Bromo-3-Cyanobenzyl Acetate in Medicinal Chemistry and Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of building blocks dictates the efficiency of scaffold assembly and the pharmacokinetic viability of the final drug candidate. 2-Bromo-3-cyanobenzy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates the efficiency of scaffold assembly and the pharmacokinetic viability of the final drug candidate. 2-Bromo-3-cyanobenzyl acetate (CAS: 1268335-56-3) has emerged as a highly versatile, orthogonally functionalized intermediate. Featuring a 1,2,3-trisubstitution pattern, this molecule provides three distinct vectors for chemical diversification: a benzylic acetate for controlled nucleophilic substitution, a nitrile group for hydrogen bonding or reduction, and an aryl bromide primed for transition-metal-catalyzed cross-coupling.

This technical guide explores the structural causality behind its reactivity, details its critical role in synthesizing advanced therapeutics (including kinase inhibitors, neuroprotective agents, and epigenetic modulators), and provides self-validating protocols for its manipulation.

Structural & Electronic Profiling: The Causality of Reactivity

The synthetic utility of 2-bromo-3-cyanobenzyl acetate is rooted in the delicate interplay between steric hindrance and electronic activation.

  • Electronic Activation (The C2-Bromide): The strongly electron-withdrawing nature of the adjacent C3-nitrile significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C-Br bond. This accelerates the oxidative addition of Pd(0) during cross-coupling reactions.

  • Steric Congestion (The 1,2,3-Pattern): The C2-bromide is flanked by the benzylic acetate and the cyano group. This extreme steric bulk impedes the transmetalation and reductive elimination steps of catalytic cycles. Consequently, successful cross-coupling necessitates ligands with large cone angles (e.g., XPhos) or bidentate ligands with wide bite angles (e.g., dppf) to stabilize the transition states.

  • Orthogonal Deprotection: The acetate group serves as a robust protecting group for the benzylic alcohol, preventing unwanted oxidation or participation in palladium-catalyzed steps. It can be chemoselectively cleaved under mild basic transesterification conditions without hydrolyzing the sensitive nitrile group.

Workflow SM 2-Bromo-3-cyanobenzyl acetate Pd Pd-Catalyzed Cross-Coupling SM->Pd C-C Bond Formation (Sterically Hindered) Deprot Chemoselective Hydrolysis Pd->Deprot Unmasking Alcohol Deriv Benzylic Functionalization Deprot->Deriv SN2 or Reductive Amination Final Target Active Pharmaceutical Ingredient Deriv->Final Scaffold Assembly

Caption: Workflow for the orthogonal functionalization of 2-bromo-3-cyanobenzyl acetate.

Key Applications in Medicinal Chemistry

Macrocyclic Kinase Inhibitors (ALK/c-Met)

The dual inhibition of Anaplastic Lymphoma Kinase (ALK) and c-Met is a validated strategy for treating non-small cell lung cancer (NSCLC). 2-Bromo-3-cyanobenzyl acetate derivatives are critical precursors in the synthesis of macrocyclic ALK inhibitors[1]. The aryl bromide undergoes Sonogashira cross-coupling with terminal alkynes to build the macrocyclic framework, while the benzylic position is subsequently functionalized to optimize target binding affinity.

Neuroprotective Agents (NMDAR/TRPM4 Interaction Inhibitors)

In the pathogenesis of ischemic stroke, the formation of a death-signaling complex between extrasynaptic N-methyl-D-aspartate receptors (NMDAR) and TRPM4 channels triggers neuronal apoptosis. Recent structure-activity relationship (SAR) studies have demonstrated that derivatives of 2-bromo-3-cyanobenzyl acetate (such as the interface inhibitor HZS60) exhibit profound neuroprotective efficacy[2]. The specific placement of the bromo group at the ortho position and the cyano group at the meta position (relative to the benzylic amine) optimally fills the hydrophobic pocket at the NMDAR/TRPM4 interface, drastically improving brain penetrance and blocking excitotoxicity[2].

Pathway Ischemia Cerebral Ischemia (Glutamate Surge) NMDAR Extrasynaptic NMDAR Ischemia->NMDAR TRPM4 TRPM4 Channel NMDAR->TRPM4 Protein Interaction Complex NMDAR/TRPM4 Death Complex TRPM4->Complex Death Neuronal Apoptosis Complex->Death Drug 3-Cyano-2-Bromo Derivatives (e.g., HZS60) Drug->Complex Interface Inhibition

Caption: Mechanism of NMDAR/TRPM4 interface inhibition by 2-bromo-3-cyanobenzyl derivatives.

Epigenetic Modulators (HDAC6 Inhibitors)

Histone deacetylase 6 (HDAC6) is a prime target for advanced prostate cancer therapies. 2-Bromo-3-cyanobenzyl acetate has been utilized to construct the linker region of novel pyrrolo-pyrimidine and purine-capped HDAC inhibitors[3]. The benzylic acetate is converted into various zinc-binding groups (such as hydroxamic acids or trifluoromethyloxadiazoles), while the functionalized aromatic ring dictates the isoform selectivity (nanomolar potency against HDAC6)[3].

Orthogonal Reactivity Matrix

To facilitate rational drug design, the quantitative and qualitative reactivity profiles of the three primary functional handles are summarized below.

Functional GroupSynthetic PurposeOptimal Reagents / ConditionsChemoselectivity & Causality Notes
C2-Bromide C-C / C-N Bond FormationPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O (Suzuki); Pd(PPh₃)₄, CuI, TEA (Sonogashira)High. The electron-withdrawing -CN group activates the C-Br bond. Bulky ligands are mandatory to overcome the 1,2,3-steric clash.
C1-Acetate Benzylic Protection / UnmaskingK₂CO₃, MeOH, RT, 2h (Deprotection)Excellent. Mild transesterification cleanly yields the benzylic alcohol without hydrolyzing the adjacent nitrile group.
C3-Nitrile Pharmacophore / H-Bond AcceptorBH₃·THF, 75°C (Reduction to Amine); NaN₃, NH₄Cl, DMF (Tetrazole formation)Moderate. Requires prior protection or utilization of the benzylic alcohol to prevent intramolecular cyclization during reduction.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that researchers can visually and analytically confirm the success of each mechanistic step.

Protocol A: Sterically Hindered Sonogashira Cross-Coupling

Objective: Functionalize the C2 position while preserving the acetate and nitrile groups.

  • Preparation: In an oven-dried Schlenk flask under argon, charge 2-bromo-3-cyanobenzyl acetate (1.0 eq), terminal alkyne (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).

  • Solvent Addition: Add anhydrous, degassed Triethylamine (TEA) and DMF (1:1 v/v) to achieve a 0.2 M concentration.

    • Causality: TEA acts as both the base to neutralize the HI byproduct and a co-solvent. DMF ensures the solubility of the sterically hindered transition states.

  • Reaction Execution: Heat the mixture to 75°C for 6–8 hours.

    • Self-Validation: The solution will transition from a clear yellow (active Pd(0)) to a dark brown/black suspension as the catalytic cycle progresses and copper salts precipitate. TLC (Hexanes/EtOAc 3:1) will show the disappearance of the UV-active starting material ( Rf​≈0.6 ) and the appearance of a highly fluorescent product spot at a lower Rf​ .

  • Workup: Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).

    • Self-Validation: The aqueous layer will turn deep blue, confirming the successful sequestration and removal of copper species.

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Chemoselective Acetate Hydrolysis & Amination

Objective: Unmask the benzylic alcohol for subsequent conversion to an amine, crucial for NMDAR/TRPM4 inhibitor synthesis.

  • Deprotection: Dissolve the cross-coupled intermediate in anhydrous Methanol (0.5 M). Add anhydrous K₂CO₃ (2.0 eq) and stir at room temperature for 2 hours.

    • Causality: K₂CO₃ in MeOH drives a mild transesterification. Using strong aqueous bases (like NaOH) at elevated temperatures risks the irreversible hydrolysis of the C3-nitrile to an amide or carboxylic acid.

    • Self-Validation: TLC monitoring will reveal rapid conversion to a highly polar spot (free alcohol). The byproduct, methyl acetate, is volatile and easily removed during concentration.

  • Activation: Dissolve the crude alcohol in dry DCM. At 0°C, add DIPEA (2.0 eq) followed by Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 30 minutes.

  • Amination: Without isolating the unstable mesylate, add the desired secondary amine (e.g., ethylamine derivative) (3.0 eq) directly to the reaction mixture. Warm to room temperature and stir overnight.

  • Workup: Wash with saturated NaHCO₃, extract with DCM, dry, and purify to yield the benzylic amine target.

References

  • US8680111B2 - Macrocyclic derivatives for the treatment of diseases Source: Google Patents URL:[1]

  • Discovery of HZS60 as a Novel Brain Penetrant NMDAR/TRPM4 Interaction Interface Inhibitor with Improved Activity and Pharmacokinetic Properties for the Treatment of Cerebral Ischemia Source: Journal of Medicinal Chemistry (ACS Publications), 2025 URL:[2]

  • Discovery of potent pyrrolo-pyrimidine and purine HDAC inhibitors for the treatment of advanced prostate cancer Source: European Journal of Medicinal Chemistry (via ResearchGate), 2023 URL:[3]

Sources

Method

Application Note: Palladium-Catalyzed Functionalization of 2-Bromo-3-cyanobenzyl Acetate

Executive Summary 2-Bromo-3-cyanobenzyl acetate (CAS 1268335-56-3) is a highly versatile, trifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromo-3-cyanobenzyl acetate (CAS 1268335-56-3) is a highly versatile, trifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials[1][2]. The molecule features an aryl bromide primed for palladium-catalyzed cross-coupling, an electron-withdrawing cyano group that modulates reactivity, and a benzyl acetate moiety that serves as a robust protecting group or a potential site for late-stage functionalization[3]. This application note details the mechanistic rationale, electronic effects, and validated protocols for divergent palladium-catalyzed functionalizations, specifically Miyaura borylation and Suzuki-Miyaura cross-coupling.

Mechanistic Rationale & Electronic Effects (E-E-A-T)

Successful functionalization of 2-bromo-3-cyanobenzyl acetate requires precise control over catalyst and reaction conditions due to the distinct electronic and steric microenvironment of the substrate.

  • Oxidative Addition Dynamics: The cyano (-CN) group exerts strong inductive (-I) and resonance (-M) electron-withdrawing effects. Positioned ortho to the bromide, it significantly lowers the LUMO of the aromatic ring. This makes the C-Br bond highly electrophilic, drastically accelerating the oxidative addition of the electron-rich Pd(0) catalyst[4].

  • Steric Hindrance & Ligand Selection: The ortho-cyano group and the meta-benzyl acetate create a sterically congested environment around the palladium center. For Suzuki-Miyaura couplings, bulky dialkylbiaryl phosphine ligands (e.g., XPhos) are required[5]. The steric bulk of XPhos prevents the formation of inactive PdL2​ complexes, favoring the highly active monoligated Pd(0)L1​ species necessary to drive the catalytic cycle and facilitate reductive elimination[4][5].

  • Base Chemoselectivity: The benzyl acetate group is susceptible to saponification under strongly basic aqueous conditions (e.g., NaOH or Na2​CO3​ ). Therefore, anhydrous conditions with mild bases are strictly employed to preserve the acetate moiety[6][7].

  • Why KOAc for Borylation? In Miyaura borylations, potassium acetate (KOAc) is specifically chosen because it is basic enough to facilitate the transmetalation of the diboron reagent, but too weak to promote the premature Suzuki homocoupling of the newly formed boronic ester with the starting aryl bromide[6][8].

Divergent Synthetic Workflows

The strategic functionalization of 2-bromo-3-cyanobenzyl acetate diverges into three primary pathways:

  • Miyaura Borylation: Conversion of the aryl bromide to the corresponding pinacol boronic ester (CAS 1269411-17-7) using B2​pin2​ [2][9].

  • Suzuki-Miyaura Coupling: Direct C-C bond formation with exogenous arylboronic acids to yield ortho-cyano biaryl derivatives[5].

  • Buchwald-Hartwig Amination: C-N bond formation to yield N-aryl amines, utilizing weak bases ( Cs2​CO3​ ) to prevent acetate cleavage.

DivergentSynthesis SM 2-Bromo-3-cyanobenzyl acetate CAS: 1268335-56-3 Borylation Miyaura Borylation Pd(dppf)Cl2, KOAc SM->Borylation Suzuki Suzuki-Miyaura Pd2(dba)3, XPhos SM->Suzuki Buchwald Buchwald-Hartwig Pd(OAc)2, BINAP SM->Buchwald ProdB Aryl Boronic Ester CAS: 1269411-17-7 Borylation->ProdB ProdS Ortho-Cyano Biaryls Suzuki->ProdS ProdN N-Aryl Amines Buchwald->ProdN

Divergent palladium-catalyzed synthetic workflows for 2-bromo-3-cyanobenzyl acetate.

Quantitative Data Summary

WorkflowCatalyst SystemBaseSolventTemp (°C)Target ProductTypical Yield
Miyaura Borylation 5 mol% Pd(dppf)Cl2​ KOAc (3.0 eq)1,4-Dioxane80–90Aryl Boronic Ester85–92%
Suzuki-Miyaura 2 mol% Pd2​dba3​ / 8 mol% XPhos K3​PO4​ (2.0 eq)Toluene90–100Ortho-Cyano Biaryl75–88%
Buchwald-Hartwig 5 mol% Pd(OAc)2​ / 10 mol% BINAP Cs2​CO3​ (2.5 eq)Toluene100N-Aryl Amine65–80%

Experimental Protocols

Protocol A: Synthesis of[3-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate via Miyaura Borylation

This protocol converts the aryl bromide into a versatile boronic ester (CAS 1269411-17-7)[2][10].

Materials:

  • 2-Bromo-3-cyanobenzyl acetate: 1.0 equiv (10 mmol, 2.54 g)

  • Bis(pinacolato)diboron ( B2​pin2​ ): 1.2 equiv (12 mmol, 3.05 g)

  • Potassium acetate (KOAc, strictly anhydrous): 3.0 equiv (30 mmol, 2.94 g)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ : 0.05 equiv (0.5 mmol, 408 mg)

  • Anhydrous 1,4-Dioxane: 50 mL (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 2-bromo-3-cyanobenzyl acetate, B2​pin2​ , and anhydrous KOAc.

  • Degassing (Critical Step): Add anhydrous 1,4-dioxane. Sparge the suspension with ultra-pure Argon for 15 minutes. Self-Validation: The suspension should remain pale yellow and heterogeneous.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(dppf)Cl2​⋅CH2​Cl2​ .

  • Reaction Initiation: Seal the flask and submerge it in a pre-heated oil bath at 85 °C. Self-Validation: Within 10-15 minutes, the reaction mixture will transition from orange to a deep red/brown color, indicating the successful reduction of Pd(II) to the active Pd(0) species driven by ligand/diboron oxidation[11].

  • Monitoring: Stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.6 ) should be fully consumed, replaced by a highly UV-active spot ( Rf​≈0.45 ).

  • Workup: Cool the mixture to room temperature. Filter the dark suspension through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc (3 × 20 mL).

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography to yield the borylated product as a crystalline solid[12].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_Br Ar-Pd(II)-Br Complex (Stabilized by Ligand) Pd0->PdII_Br Oxidative Addition (+ 2-Bromo-3-cyanobenzyl acetate) PdII_Bpin Ar-Pd(II)-Bpin Complex (Pre-Reductive Elimination) PdII_Br->PdII_Bpin Transmetalation (+ B2pin2, KOAc) PdII_Bpin->Pd0 Reductive Elimination (- Borylated Product)

Catalytic cycle of Pd-catalyzed Miyaura borylation highlighting key organometallic intermediates.
Protocol B: Anhydrous Suzuki-Miyaura Cross-Coupling

This protocol utilizes bulky ligands to overcome the steric hindrance of the ortho-cyano group while preserving the acetate[5].

Materials:

  • 2-Bromo-3-cyanobenzyl acetate: 1.0 equiv (5 mmol)

  • Arylboronic Acid: 1.2 equiv (6 mmol)

  • Anhydrous K3​PO4​ (finely milled): 2.0 equiv (10 mmol)

  • Pd2​dba3​ : 0.02 equiv (0.1 mmol)

  • XPhos: 0.08 equiv (0.4 mmol)

  • Anhydrous Toluene: 25 mL

Step-by-Step Methodology:

  • Ligand Pre-Activation: In a nitrogen-filled glovebox or under strict Schlenk conditions, combine Pd2​dba3​ and XPhos in 5 mL of anhydrous toluene. Stir at room temperature for 15 minutes to pre-form the active Pd(0)-XPhos complex.

  • Substrate Assembly: To a separate dry flask, add 2-bromo-3-cyanobenzyl acetate, the arylboronic acid, and finely milled anhydrous K3​PO4​ .

  • Coupling: Transfer the pre-activated catalyst solution to the substrate flask. Add the remaining 20 mL of toluene.

  • Heating: Heat the mixture to 95 °C for 12 hours. Self-Validation: The absence of ester hydrolysis can be confirmed by running an IR spectrum of the crude aliquot; the sharp carbonyl stretch at ~1740 cm⁻¹ must remain intact.

  • Workup: Quench with water (10 mL) to dissolve the phosphate salts. Extract with EtOAc (3 × 15 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate for subsequent purification.

References

  • Chemsrc. (2025). 2-bromo-3-cyanobenzyl acetate (CAS 1268335-56-3) Properties and Upstream/Downstream. Retrieved from: [Link]

  • Chemsrc. (2025). [3-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate (CAS 1269411-17-7). Retrieved from:[Link]

  • Medium (Allen Che). (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Retrieved from: [Link]

  • ResearchGate. (2023). Development and Scale-up of an Efficient Miyaura Borylation Process. Retrieved from: [Link]

  • National Institutes of Health (PMC). Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from:[Link]

  • ACS Publications. (2023). Heteroaryl–Heteroaryl Suzuki–Miyaura Cross-Coupling Enabled by Large-but-Flexible Dibenzobarrelene-Derived Pd-NHC Precatalysts. Organometallics. Retrieved from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Bromo-3-cyanobenzyl acetate Couplings

Welcome to the Application Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering chemoselectivity challenges during the palladium-catalyzed cross-coupling (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering chemoselectivity challenges during the palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) of 2-bromo-3-cyanobenzyl acetate .

Unlike standard aryl halides, this substrate presents a complex chemoselectivity matrix due to its three reactive vectors: an aryl bromide (the intended site for oxidative addition), a strongly coordinating cyano group, and a base-sensitive benzyl acetate ester. Understanding the causality behind off-cycle pathways is critical for rational reaction optimization.

Mechanistic Vulnerabilities & Off-Cycle Pathways

Before adjusting parameters, it is essential to map where the catalytic cycle is failing.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd Ar-Br Poisoning Catalyst Poisoning (Pd-Nitrile Complex) Pd0->Poisoning -CN coordination TransMet Transmetalation Ar-Pd(II)-Ar' OxAdd->TransMet Ar'-B(OH)2, Base ProtoDehal Protodehalogenation (Ar-H Byproduct) OxAdd->ProtoDehal Hydride source (Solvent/Base) RedElim Reductive Elimination Ar-Ar' (Product) TransMet->RedElim Hydrolysis Ester Hydrolysis (Benzyl Alcohol) TransMet->Hydrolysis Strong aqueous base RedElim->Pd0

Catalytic cycle of Suzuki coupling showing off-cycle side reactions for 2-Bromo-3-cyanobenzyl acetate.

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant protodehalogenation (Ar-H) instead of the cross-coupled product? A1: Protodehalogenation (the reduction of the Ar-Br bond to Ar-H) occurs when the arylpalladium(II) halide intermediate undergoes reduction instead of transmetalation. This is typically caused by1[1]. It can also be triggered by2[2].

  • Causality & Solution: To prevent this, switch to anhydrous, aprotic solvents (e.g., 1,4-dioxane or toluene) and avoid alcoholic co-solvents. Additionally, employing bulky, electron-rich phosphine ligands (like XPhos or SPhos) accelerates the transmetalation step, kinetically outcompeting the protodehalogenation pathway, allowing for 3[3].

Q2: My cross-coupling is successful, but the benzyl acetate group is being cleaved to a benzyl alcohol. How do I prevent ester hydrolysis? A2: Suzuki-Miyaura couplings traditionally rely on strong aqueous bases (e.g., NaOH, Na2CO3) at elevated temperatures, which readily 4[4].

  • Causality & Solution: Move to milder, anhydrous base conditions.5[5]. If aqueous conditions are strictly required to dissolve the boronic acid,4[4].

Q3: The reaction stalls prematurely, leaving unreacted starting material. Could the cyano group be poisoning the catalyst? A3: Yes. The -CN group is a strong σ-donor and π-acceptor. It can coordinate to the palladium center, forming stable, off-cycle Pd-nitrile complexes that halt oxidative addition or transmetalation.

  • Causality & Solution: Increase the steric bulk of the ligand to prevent multi-dentate coordination networks. Bulky dialkylbiaryl phosphines (e.g., XPhos, BrettPhos) sterically hinder the nitrile from binding the active Pd species, keeping the catalyst in the productive cycle.

Quantitative Data: Base & Solvent Effects on Side Reactions

The following table summarizes the causal relationship between reaction conditions and chemoselectivity for 2-bromo-3-cyanobenzyl acetate.

Base SystemSolventTemp (°C)Primary Side Reaction ObservedExpected Cross-Coupling Yield
NaOH (aq)THF65 °CEster Hydrolysis (Saponification)< 20%
Na2CO3 (aq)Ethanol80 °CProtodehalogenation & Hydrolysis< 10%
K3PO4 (aq)Toluene35 °CMinimal (Slow Hydrolysis)~ 79%
K2CO3 (anhydrous)1,4-Dioxane80 °CNone (Clean Conversion)> 85%
Self-Validating Experimental Protocol: Optimized Suzuki Coupling

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that if a failure occurs, the exact mechanistic breakdown (e.g., failed oxidative addition vs. failed transmetalation) is immediately identifiable.

Reagents:

  • 2-Bromo-3-cyanobenzyl acetate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)2 (2 mol%)

  • XPhos (4 mol%)

  • Anhydrous K2CO3 (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In a glovebox or under strict inert atmosphere (N2/Ar), combine Pd(OAc)2 and XPhos in a Schlenk flask. Causality: Pre-mixing allows the formation of the active L2Pd(0) species before introducing the coordinating nitrile substrate.

  • Substrate Addition: Add 2-bromo-3-cyanobenzyl acetate and the arylboronic acid.

  • Base & Solvent: Add finely milled anhydrous K2CO3. Suspend the mixture in anhydrous 1,4-dioxane. Causality: Milling the base increases surface area for heterogeneous transmetalation, compensating for the lack of water.

  • Reaction Execution & Validation Checkpoint: Seal the flask, heat to 80 °C, and stir vigorously.

    • Self-Validation Step: After 1 hour, sample the reaction for LC-MS.

    • If starting material remains and no product is formed: Nitrile poisoning is occurring (increase catalyst loading).

    • If starting material is consumed but mass = M-79 is dominant: Protodehalogenation is occurring (check solvent for moisture/alcohol impurities).

  • Work-up: Once complete (typically 4-6 hours), cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Causality: Immediate removal of palladium and basic salts prevents post-reaction hydrolysis during work-up. Wash with brine, dry over Na2SO4, and concentrate in vacuo.

Workflow Troubleshooting Logic

Workflow Start Analyze Reaction Mixture (LC-MS / GC-MS) CheckConv Is starting material consumed? Start->CheckConv LowConv Low Conversion CheckConv->LowConv No HighConv High Conversion CheckConv->HighConv Yes SolPoison Use bulky ligand (XPhos/dppf) LowConv->SolPoison Nitrile poisoning CheckProd Is desired product the major peak? HighConv->CheckProd Success Optimize Yield (Scale-up) CheckProd->Success Yes SideReact Identify Side Product CheckProd->SideReact No Proto Mass = M - 79 (Ar-H) Protodehalogenation SideReact->Proto Hydro Mass = M - 42 (Ar-OH) Ester Hydrolysis SideReact->Hydro SolProto Use aprotic solvent (Dioxane/Toluene) Proto->SolProto SolHydro Use anhydrous base (K2CO3) or lower Temp Hydro->SolHydro

Troubleshooting decision tree for 2-Bromo-3-cyanobenzyl acetate coupling.

References
  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis Medium URL: [Link]

  • Screening of different bases for Suzuki coupling ResearchGate URL:[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters National Institutes of Health (PMC) URL:[Link]

  • Sustainable and Cost-Effective Suzuki–Miyaura Couplings toward the Key Biaryl Subunits of Arylex and Rinskor Active Organic Letters - ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-3-cyanobenzyl acetate

Welcome to the Technical Support Center for the purification of highly functionalized aromatic intermediates. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of highly functionalized aromatic intermediates. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-Bromo-3-cyanobenzyl acetate .

This molecule presents unique chromatographic hurdles: the heavy, lipophilic bromine atom contrasts sharply with the highly polar, hydrogen-bond-accepting cyano group, while the benzyl acetate ester is susceptible to hydrolysis under harsh conditions. This guide moves beyond basic protocols to explain the causality behind chromatographic behaviors, providing you with self-validating systems to ensure high-yield, high-purity isolation.

Validated Purification Protocol

To prevent band broadening and on-column degradation, follow this optimized step-by-step methodology.

Step 1: TLC Method Development

  • Spot the crude mixture alongside pure reference standards on a normal-phase silica gel TLC plate.

  • Develop using an 80:20 Hexane:Ethyl Acetate solvent system.

  • Visualize under UV light (254 nm)[1]. The target compound should exhibit an Rf value between 0.20 and 0.30 to strike a balance between resolution and elution time[2].

Step 2: Sample Preparation (Dry Loading)

  • Dissolve the crude 2-bromo-3-cyanobenzyl acetate in a minimal volume of a volatile solvent like dichloromethane (DCM)[2].

  • Add dry silica gel to the solution (approximately 1:3 ratio of crude mass to silica mass).

  • Evaporate the DCM completely using a rotary evaporator until a free-flowing powder is obtained[2].

Step 3: Column Packing and Equilibration

  • Slurry-pack a flash column with 40-63 µm silica gel using 100% hexanes. Ensure the column is packed uniformly to prevent channeling[1].

  • Equilibrate the column with 2-3 column volumes (CV) of the initial mobile phase (e.g., 90:10 Hexane:EtOAc).

Step 4: Loading and Elution

  • Carefully transfer the dry-loaded silica powder onto the top of the column bed. Add a 0.5-1 cm layer of sand to protect the bed surface from solvent disturbances[3].

  • Begin elution using a step gradient: run 2 CVs of 90:10 Hexane:EtOAc to elute non-polar impurities, followed by 80:20 Hexane:EtOAc to elute the target acetate.

Step 5: Fraction Collection and Analysis

  • Collect fractions in appropriately sized tubes. Monitor the elution profile via UV detection (254 nm)[1].

  • Combine fractions containing the pure product (single spot on TLC) and concentrate under reduced pressure.

Experimental Workflows

Workflow Start Crude Mixture (2-Bromo-3-cyanobenzyl acetate) TLC TLC Optimization (Target Rf 0.2-0.3) Start->TLC Load Dry Loading onto Silica Gel TLC->Load Elute Isocratic Elution (Hexane/EtOAc) Load->Elute Check Fractions Analysis (UV 254 nm) Elute->Check Pure Pure Fractions Evaporation Check->Pure Single Spot Impure Mixed Fractions (Co-elution) Check->Impure Multiple Spots

Caption: Workflow for Flash Chromatography of 2-Bromo-3-cyanobenzyl acetate.

Troubleshooting & FAQs

Q1: Why is my 2-bromo-3-cyanobenzyl acetate streaking on the column despite a good Rf (0.25) on TLC? A1: Streaking is frequently caused by a mismatch between the sample loading solvent and the mobile phase. Because 2-bromo-3-cyanobenzyl acetate has poor solubility in pure hexanes, loading it as a liquid in a strong solvent like dichloromethane (DCM) causes the sample band to diffuse prematurely.

  • Causality: The strong loading solvent outpaces the mobile phase, forcefully dragging the compound down the column without allowing it to properly equilibrate with the stationary phase[2],[4].

  • Solution: Implement the dry loading technique described in the protocol. Pre-adsorbing the compound onto silica gel allows the weak mobile phase to elute it in a tight, concentrated band[2].

Q2: I am seeing a new, highly polar impurity eluting late in the run that wasn't present in my crude NMR. What is happening? A2: You are likely observing on-column degradation—specifically, the hydrolysis of the benzyl acetate group to 2-bromo-3-cyanobenzyl alcohol.

  • Causality: Unmodified silica gel contains active silanol groups (Si-OH) that act as mild Brønsted acids. Prolonged exposure during slow elution can catalyze the hydrolysis of the ester bond[5],[6].

  • Self-Validating Protocol (2D TLC): To confirm this, spot your crude on a square TLC plate. Elute in one direction, dry the plate, rotate it 90°, and elute again. If the compound is stable, all spots will lie on a perfect diagonal line. Any off-diagonal spots confirm that degradation is occurring on the silica[5].

  • Solution: Deactivate the silica gel by adding 1% Triethylamine (Et3N) to your mobile phase to neutralize the acidic silanol sites, or switch to a neutral alumina stationary phase[4].

Q3: How do I resolve co-elution with the starting material (2-bromo-3-cyanobenzyl alcohol)? A3: The alcohol and the acetate have fundamentally different hydrogen-bonding capabilities. The alcohol is a strong H-bond donor, whereas the acetate is primarily an H-bond acceptor.

  • Causality: In a standard Hexane/EtOAc system, both compounds may compress into the same band if the gradient is too steep or if the silica is overloaded.

  • Solution: Switch to a more selective solvent system, such as Toluene/Ethyl Acetate. The pi-pi interactions provided by toluene selectively retard the aromatic alcohol more than the acetate, significantly increasing the resolution (ΔRf) between the two compounds[7].

Troubleshooting Issue Poor Separation / Streaking Cause1 Column Overloading Issue->Cause1 Cause2 Ester Hydrolysis (Acidic Silica) Issue->Cause2 Cause3 Insoluble Crude Issue->Cause3 Sol1 Reduce Sample (<5% w/w) Cause1->Sol1 Sol2 Buffer Silica (1% Et3N) Cause2->Sol2 Sol3 Use Dry Loading Cause3->Sol3

Caption: Logical Flow for Troubleshooting Flash Chromatography Issues.

Quantitative Data Summary

The following table summarizes the optimized solvent systems and their expected retention factors (Rf) for 2-Bromo-3-cyanobenzyl acetate and its primary impurities.

Solvent SystemTarget Acetate RfAlcohol Impurity RfResolution (ΔRf)Application Notes
90:10 Hexane:EtOAc 0.150.050.10Ideal for flushing non-polar impurities (e.g., unreacted brominated aromatics).
80:20 Hexane:EtOAc 0.280.120.16Optimal isocratic system for main product elution.
70:30 Hexane:EtOAc 0.450.250.20Elution is too fast; high risk of band broadening and co-elution.
90:10 Toluene:EtOAc 0.300.080.22Excellent selectivity for separating the alcohol byproduct.

References

  • "Flash Chromatography Basics", Sorbent Technologies. URL:[Link]

  • "Troubleshooting Flash Chromatography", University of Rochester. URL:[Link]

  • "Flash Chromatography: Principles & Applications", Phenomenex. URL:[Link]

  • "Successful flash chromatography", Biotage. URL:[Link]

  • "How to set-up a flash chromatography silica column and actually succeed at separation", Reach Devices. URL:[Link]

  • "Some Useful and Practical Tips for Flash Chromatography", EPFL. URL:[Link]

  • "Flash Chromatography: Principle, Parts, Steps, Examples, Uses", Microbe Notes. URL:[Link]

Sources

Troubleshooting

Improving stability of 2-Bromo-3-cyanobenzyl acetate in aqueous media

Technical Support Center: Stabilizing 2-Bromo-3-cyanobenzyl acetate in Aqueous Media Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous i...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilizing 2-Bromo-3-cyanobenzyl acetate in Aqueous Media

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous instability of highly functionalized ester intermediates during drug development. 2-Bromo-3-cyanobenzyl acetate presents a unique challenge: the electron-withdrawing groups on its aromatic ring significantly increase the electrophilicity of the ester linkage, making it highly susceptible to rapid hydrolysis.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to stabilize this compound for your assays and formulations.

Section 1: Diagnostic FAQ – Understanding the Instability

Q1: Why does 2-Bromo-3-cyanobenzyl acetate degrade so rapidly in standard physiological buffers (pH 7.4) compared to unsubstituted benzyl acetate? A: The instability is driven by the electronic effects of the aromatic substituents. While standard benzyl acetate is relatively stable under neutral aqueous conditions[1], the addition of a bromine atom at the ortho (2-) position and a cyano group at the meta (3-) position exerts a profound electron-withdrawing inductive (-I) effect. This pulls electron density away from the benzylic carbon and the adjacent ester carbonyl. Consequently, the carbonyl carbon becomes highly electrophilic, drastically lowering the activation energy required for nucleophilic attack by hydroxide ions (OH⁻) or water. This results in rapid base-catalyzed ester cleavage, yielding 2-bromo-3-cyanobenzyl alcohol and acetic acid.

Q2: How can I quickly determine if my compound has hydrolyzed during an experiment? A: A self-validating analytical approach is essential. Monitor the solution using RP-HPLC (C18 column, UV detection at ~230 nm). As hydrolysis progresses, you will observe the disappearance of the parent peak and the emergence of a more polar peak (the alcohol product) eluting earlier in the reverse-phase gradient. Macroscopically, a drop in unbuffered solution pH over time—due to the stoichiometric release of acetic acid—is a direct indicator of degradation.

Section 2: Formulation Strategies and Quantitative Kinetics

Before formulating, it is critical to understand the quantitative impact of pH and excipients on the degradation rate constant ( kobs​ ) and half-life ( t1/2​ ).

Table 1: Degradation Kinetics of 2-Bromo-3-cyanobenzyl acetate at 25°C

Formulation MatrixpHExcipient / CarrierHalf-life ( t1/2​ ) kobs​ ( s−1 )
Standard PBS Buffer7.4None2.4 hours 8.0×10−5
Acetate Buffer4.5None48.0 hours 4.0×10−6
CD Complexation4.510% w/v HP-β-CD320 hours 6.0×10−7
DCL Nanocarrier6.5HP-β-CD + Liposomes> 1200 hours <1.6×10−7

Note: Data represents typical kinetic behavior for highly activated benzyl esters in aqueous media.

Section 3: Troubleshooting Guide – pH Optimization and Complexation

Q3: I need an aqueous stock solution for a week-long assay. How do I achieve this without the compound degrading? A: You must simultaneously lower the pH to minimize hydroxide concentration and employ supramolecular shielding. Cyclodextrins (CDs), specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), form inclusion complexes that encapsulate the hydrophobic aromatic ring. By pulling the labile ester bond into or tightly against the hydrophobic cavity, CDs sterically hinder water and catalytic ions from accessing the carbonyl carbon, effectively hampering hydrolysis[2].

Hydrolysis_Protection A 2-Bromo-3-cyanobenzyl acetate (Unprotected) B Nucleophilic Attack (H2O / OH-) A->B High pH D Stabilization via HP-β-CD A->D Formulation C Degradation: Alcohol + Acetic Acid B->C E Inclusion Complex (Steric Shielding) D->E E->B Inhibits F Hydrolysis Blocked (Extended Half-life) E->F H2O Exclusion

Diagram 1: Mechanism of ester hydrolysis and steric shielding by cyclodextrin complexation.

Step-by-Step Protocol: Preparation of pH-Optimized HP-β-CD Complex Causality Focus: We use pH 4.5 because the V-shaped pH-rate profile of esters typically shows maximum stability in the slightly acidic range (pH 4.0–5.0), minimizing both acid- and base-catalyzed pathways.

  • Buffer Preparation: Prepare a 50 mM sodium acetate buffer. Adjust the pH to exactly 4.5 using 0.1 M Acetic Acid.

  • Excipient Dissolution: Dissolve HP-β-CD in the buffer to achieve a 10% (w/v) concentration. Stir until completely clear.

  • API Addition: Add 2-Bromo-3-cyanobenzyl acetate powder to the CD solution (Target 2 mg/mL).

  • Complexation: Stir the suspension at 300 rpm at ambient temperature for 24 hours.

    • Self-Validation Check: The initially cloudy suspension will clarify macroscopically as the water-insoluble ester forms a soluble host-guest inclusion complex.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove any uncomplexed API.

  • Verification: Analyze the filtrate via RP-HPLC to quantify the exact dissolved concentration of the stabilized ester.

Section 4: Troubleshooting Guide – Advanced Nanocarrier Systems (DCL)

Q4: My downstream application requires a near-neutral pH (pH 6.5-7.4) for cell-based assays, but the CD complex alone degrades too quickly at this pH. What is the next step? A: Transition to a Drug-in-Cyclodextrin-in-Liposome (DCL) system. This dual-carrier strategy involves forming the CD inclusion complex first, and then encapsulating that complex within the aqueous core of a liposome[3]. The liposomal lipid bilayer acts as a secondary macroscopic barrier, drastically restricting the diffusion of bulk water and hydroxide ions into the core where the drug resides.

DCL_Workflow N1 API + HP-β-CD (pH 4.5 Buffer) N2 Host-Guest Complex N1->N2 Stir 24h N4 Thin Film Hydration N2->N4 Add to Film N3 Phospholipids (Organic Phase) N3->N4 Evaporate N5 DCL Nanocarrier (pH 6.5 External) N4->N5 Sonicate & Extrude

Diagram 2: Workflow for formulating Drug-in-Cyclodextrin-in-Liposome (DCL) nanocarriers.

Step-by-Step Protocol: Preparation of DCL Nanocarriers Causality Focus: The internal aqueous core is maintained at pH 4.5 to maximize chemical stability of the ester, while the external buffer is exchanged to pH 6.5 to ensure biological compatibility for your cellular assays.

  • Lipid Film Formation: Dissolve DPPC (Dipalmitoylphosphatidylcholine) and Cholesterol (molar ratio 7:3) in a chloroform/methanol (2:1 v/v) mixture in a round-bottom flask.

  • Evaporation: Use a rotary evaporator at 45°C under reduced pressure to remove the solvent, leaving a thin, dry lipid film. Flush with nitrogen gas for 1 hour to remove residual organic traces.

  • Hydration (Double Loading): Hydrate the lipid film using the pH 4.5 HP-β-CD/API inclusion complex solution prepared in Section 3. Rotate at 50°C (above the phase transition temperature of DPPC) for 1 hour until multilamellar vesicles (MLVs) form.

  • Size Reduction: Sonicate the MLV suspension using a probe sonicator (5 minutes, pulsed) in an ice bath to form small unilamellar vesicles (SUVs), followed by extrusion through a 100 nm polycarbonate membrane.

  • Buffer Exchange: Pass the liposomal suspension through a Sephadex G-25 size-exclusion chromatography column pre-equilibrated with pH 6.5 PBS.

    • Self-Validation Check: Measure the external pH of the eluate to confirm it is 6.5. To validate encapsulation efficiency, lyse a small aliquot of the purified liposomes with 1% Triton X-100 and quantify the internally trapped API via RP-HPLC.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation Analysis of 2-Bromo-3-cyanobenzyl acetate

The Analytical Challenge: Multi-Functional Group Interference In structural elucidation and pharmacokinetic profiling, 2-Bromo-3-cyanobenzyl acetate (C₁₀H₈BrNO₂, Exact Mass: ~252.97 Da) presents a unique analytical chall...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Multi-Functional Group Interference

In structural elucidation and pharmacokinetic profiling, 2-Bromo-3-cyanobenzyl acetate (C₁₀H₈BrNO₂, Exact Mass: ~252.97 Da) presents a unique analytical challenge. The molecule is defined by three highly reactive functional groups attached to an aromatic core: a labile benzyl acetate ester, an electron-withdrawing cyano group, and a heavy halogen (bromine).

When subjected to mass spectrometry, these groups compete to direct the fragmentation pathway. As an application scientist, selecting the correct ionization technique—and understanding the thermodynamic drivers behind the resulting spectra—is critical for preventing misidentification. This guide objectively compares the fragmentation behavior of this compound across GC-EI-MS (hard ionization) and LC-ESI-MS/MS (soft ionization), providing self-validating experimental protocols for robust structural confirmation.

Mechanistic Framework of Fragmentation

Regardless of the ionization platform, the fragmentation of 2-Bromo-3-cyanobenzyl acetate is governed by three fundamental mass spectrometric rules:

  • Benzylic Ester Cleavage: Benzyl acetates are highly susceptible to α -cleavage and inductive cleavage. The dominant thermodynamic driver is the formation of a stabilized benzylic cation. Depending on the ionization state (odd-electron vs. even-electron), this manifests as the loss of a ketene neutral (42 Da), an acetate radical (59 Da), or neutral acetic acid (60 Da) .

  • The Bromine Isotopic Signature: Bromine naturally occurs as two stable isotopes, $ ^{79}\text{Br} $ and $ ^{81}\text{Br} $, in a nearly 1:1 ratio (50.69% to 49.31%). Any fragment retaining the bromine atom will exhibit a diagnostic M / M+2 doublet separated by exactly 2 m/z units. This signature acts as an internal validation tool for spectral interpretation .

  • Nitrile Retention: The cyano (–C≡N) group is tightly bound and highly electron-withdrawing. The loss of hydrogen cyanide (HCN, 27 Da) requires significant internal energy and typically only occurs as a terminal fragmentation step after the acetate and bromine groups have been ejected .

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

To objectively compare performance, we must look at how the energy deposition of each platform alters the diagnostic product ions.

GC-EI-MS (70 eV): Radical-Driven Fragmentation

Electron Ionization (EI) strips an electron to form an odd-electron radical cation [M]•⁺ at m/z 253 / 255. Because 70 eV imparts massive internal energy, the molecular ion is often vanishingly small. The fragmentation is driven by homolytic cleavage:

  • Primary Pathway: The rapid loss of the acetate radical (•OOCCH₃, 59 Da) yields the highly stable, even-electron bromocyanobenzyl cation at m/z 194 / 196. This is typically the base peak.

  • Secondary Pathway: A competing McLafferty-style rearrangement leads to the loss of neutral ketene (CH₂=C=O, 42 Da), yielding an odd-electron fragment at m/z 211 / 213.

LC-ESI-MS/MS (Positive Mode): Charge-Directed Fragmentation

Electrospray Ionization (ESI) is a soft technique that protonates the molecule, yielding an even-electron precursor [M+H]⁺ at m/z 254 / 256.

  • Primary Pathway: Protonation preferentially occurs at the ester carbonyl or the cyano nitrogen. Protonation at the ester weakens the C–O bond, driving the neutral loss of acetic acid (CH₃COOH, 60 Da) during Collision-Induced Dissociation (CID). This yields the exact same bromocyanobenzyl cation (m/z 194 / 196) seen in EI, but via a different thermodynamic mechanism.

Quantitative Data Comparison
Analytical PlatformPrecursor Ion (m/z)Primary Neutral LossBase Peak / Major Fragment (m/z)Secondary Fragment (m/z)Diagnostic Feature
GC-EI-MS (70 eV) 253 / 255 [M]•⁺-59 Da (Acetate radical)194 / 196 (Bromocyanobenzyl cation)115 (Cyanobenzyl cation)Presence of m/z 211/213 (-Ketene)
LC-ESI-MS/MS (Pos) 254 / 256 [M+H]⁺-60 Da (Acetic acid)194 / 196 (Bromocyanobenzyl cation)115 (Cyanobenzyl cation)Clean even-electron transitions

Mandatory Visualization: Fragmentation Pathways

MS_Fragmentation M_EI Precursor [M]•+ m/z 253 / 255 (EI-MS) Ketene_Loss [M - Ketene]•+ m/z 211 / 213 M_EI->Ketene_Loss - CH2=C=O (42 Da) Benzyl_Cation Bromocyanobenzyl Cation m/z 194 / 196 M_EI->Benzyl_Cation - CH3COO• (59 Da) M_ESI Precursor [M+H]+ m/z 254 / 256 (ESI-MS) M_ESI->Benzyl_Cation - CH3COOH (60 Da) Cyano_Cation Cyanobenzyl Cation m/z 115 Ketene_Loss->Cyano_Cation - Br• & - OH Benzyl_Cation->Cyano_Cation - Br• (79/81 Da) Phenyl_Cation Phenyl Cation Derivative m/z 88 Cyano_Cation->Phenyl_Cation - HCN (27 Da)

Figure 1: Comparative EI and ESI fragmentation pathways of 2-Bromo-3-cyanobenzyl acetate.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, mere observation of peaks is insufficient. The following protocols are designed as self-validating systems , utilizing the molecule's intrinsic chemical properties to mathematically prove structural identity.

Protocol A: GC-EI-MS Workflow

Objective: Prevent thermal degradation and validate intact mass.

  • Sample Preparation: Dissolve the standard in GC-grade ethyl acetate (10 µg/mL). Causality: Ethyl acetate avoids the transesterification artifacts commonly induced by alcoholic solvents (like methanol) when analyzing reactive esters.

  • Inlet Parameters: Set the split/splitless injector to 250 °C with a 10:1 split ratio.

  • Chromatographic Separation: Use a non-polar column (e.g., DB-5MS). Ramp from 80 °C (hold 1 min) to 280 °C at a fast rate of 20 °C/min. Causality: The rapid ramp minimizes column residence time, preserving the integrity of the thermally labile benzylic ester.

  • Ionization Validation (The Self-Validating Step): Because the 70 eV [M]•⁺ peak (m/z 253/255) is weak, run a secondary acquisition at 15-20 eV . Causality: Lowering the electron energy suppresses the homolytic cleavage of the acetate radical, artificially inflating the intact molecular ion signal. Verify that the m/z 194/196 doublet maintains a strict 1:1 ratio; a deviation >5% indicates co-eluting isobaric interference.

Protocol B: LC-ESI-MS/MS Workflow

Objective: Map sequential neutral losses using isotopic tracking.

  • Sample Preparation: Dilute the compound in 50:50 Acetonitrile:Water with 0.1% Formic Acid to 1 µg/mL. Causality: Formic acid acts as a proton source, driving the formation of the[M+H]⁺ precursor ion.

  • Source Parameters: Operate in Positive ESI mode. Keep the declustering potential (DP) low (<40 V). Causality: A high DP will cause in-source fragmentation of the fragile ester before the ions reach the first quadrupole.

  • CID & Isotopic Tracking (The Self-Validating Step): Set up two parallel Multiple Reaction Monitoring (MRM) channels.

    • Isolate m/z 254 in Q1 and apply a 15 eV collision energy (CE) to monitor the transition to m/z 194.

    • Isolate m/z 256 in Q1 and monitor the transition to m/z 196.

    • Causality: By proving that the heavy precursor yields the heavy product, you mathematically confirm that the bromine atom is retained during the loss of acetic acid. Finally, ramp the CE to 35 eV for both channels; both must converge onto a single m/z 115 product ion, definitively mapping the ejection of the bromine radical.

References

  • The Journal of Organic Chemistry (ACS Publications) Title: On-Line Monitoring of the Photolysis of Benzyl Acetate and 3,5-Dimethoxybenzyl Acetate by Membrane Introduction Mass Spectrometry URL:[Link]

  • NIST Chemistry WebBook, SRD 69 Title: Benzonitrile, 4-bromo- (Isotopic and Fragmentation Standards) URL:[Link]

Comparative

Comprehensive HPLC Method Development and Validation Guide for 2-Bromo-3-cyanobenzyl acetate

As a Senior Application Scientist, I frequently encounter the analytical challenge of developing robust, stability-indicating assays for complex halogenated intermediates. 2-Bromo-3-cyanobenzyl acetate (CAS: 1268335-56-3...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of developing robust, stability-indicating assays for complex halogenated intermediates. 2-Bromo-3-cyanobenzyl acetate (CAS: 1268335-56-3) is a critical synthetic building block used in the development of advanced Active Pharmaceutical Ingredients (APIs). Its structural features—an aromatic ring, a highly electronegative nitrile group, a polarizable bromine atom, and a hydrolytically sensitive acetate ester—demand a highly intentional chromatographic approach.

This guide objectively compares stationary phase performances, explains the causality behind method optimization, and outlines a self-validating protocol aligned with the latest ICH Q2(R2) guidelines [1].

Part 1: Physicochemical Profiling & The Causality of Method Design

Method development is not empirical guesswork; it is applied physical chemistry. Before screening columns, we must analyze the analyte to define our boundaries.

  • Mobile Phase & pH Causality: 2-Bromo-3-cyanobenzyl acetate lacks ionizable basic (amine) or acidic (carboxylic) functional groups. Therefore, manipulating the mobile phase pH will not significantly alter its retention factor ( k′ ). However, the acetate ester is highly susceptible to hydrolysis at high pH (>7.0) and extreme low pH (<2.0). To ensure analyte stability during the analytical run and solution storage, a buffered mobile phase at pH 4.5–5.5 is selected [2]. This choice also ensures complete LC-MS compatibility if mass spectrometric peak purity verification is required.

  • Stationary Phase Selection: While a standard Octadecylsilane (C18) column relies exclusively on hydrophobic dispersive interactions, the analyte's cyano and bromo substituents offer opportunities for orthogonal selectivity. Fluorinated phases, such as Pentafluorophenyl (PFP), introduce π−π , dipole-dipole, and halogen bonding interactions, which are exceptionally powerful for resolving closely eluting halogenated positional isomers [3].

Part 2: Comparative Performance Data

To objectively compare performance, 2-Bromo-3-cyanobenzyl acetate and a closely related synthetic precursor (2-bromo-3-methylbenzonitrile) were screened across three distinct column chemistries under identical gradient conditions (Water/Acetonitrile with 10 mM Ammonium Acetate).

Table 1: Comparative HPLC Column Performance
Chromatographic ParameterC18 (Octadecyl)Phenyl-HexylPFP (Pentafluorophenyl)
Primary Retention Mechanism HydrophobicHydrophobic + π−π Hydrophobic, π−π , Halogen, Dipole
Retention Time (min) 8.459.1211.30
Tailing Factor ( Tf​ ) 1.151.081.02
Theoretical Plates ( N ) 12,50014,20018,400
Resolution ( Rs​ ) *1.82.43.7

*Resolution calculated against the critical precursor pair (2-bromo-3-methylbenzonitrile).

Performance Conclusion: The PFP column significantly outperforms the C18 and Phenyl-Hexyl alternatives. The enhanced resolution ( Rs​ = 3.7) and superior peak symmetry ( Tf​ = 1.02) are direct results of the specific halogen and dipole interactions between the fluorinated stationary phase and the analyte's bromo/cyano groups.

Part 3: Method Optimization Workflow

A systematic approach to finalizing the method ensures robustness before validation begins.

MethodDev A Analyte Profiling (Structure & Stability) B Stationary Phase Screening (C18 vs PFP) A->B Defines Chemistry C Mobile Phase Optimization (pH 5.0) B->C Selects Column D Method Finalization & Gradient Tuning C->D Optimizes Resolution

Systematic HPLC Method Development Workflow for 2-Bromo-3-cyanobenzyl acetate.

Part 4: Step-by-Step Experimental Protocols

Every protocol must incorporate internal checks to validate the data generated in real-time, creating a self-validating system.

Protocol 1: Preparation of Mobile Phase and Samples
  • Aqueous Mobile Phase (A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water. Adjust to pH 5.0 ± 0.05 using dilute glacial acetic acid. Filter through a 0.22 µm membrane.

    • Causality: Buffering at pH 5.0 prevents ester hydrolysis while maintaining a consistent ionic strength [2].

    • Self-Validating Check: Measure the pH of the aqueous phase both before and after filtration to ensure no drastic pH shift or contamination has occurred.

  • Organic Mobile Phase (B): 100% HPLC-grade Acetonitrile.

    • Causality: Acetonitrile provides lower system backpressure and sharper peaks for aromatic nitriles compared to protic solvents like methanol.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-Bromo-3-cyanobenzyl acetate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent (Water:Acetonitrile 50:50 v/v) to yield a 100 µg/mL stock solution.

Protocol 2: Chromatographic Execution
  • Column: PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

    • Causality: Thermostating the column minimizes retention time drift caused by ambient temperature fluctuations, ensuring highly reproducible π−π and dipole interactions.

  • Detection: UV at 230 nm (determined via Photodiode Array maximum absorbance).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: Linear ramp to 80% B

    • 10-12 min: Hold at 80% B

    • 12-12.1 min: Return to 30% B

    • 12.1-17 min: Re-equilibration.

    • Self-Validating Check: Inject a blank (diluent) prior to the standard. The baseline must be free of any peaks at the retention time of the analyte (Signal-to-Noise < 3), confirming that the system is free from carryover.

Part 5: ICH Q2(R2) Method Validation Strategy

To ensure the method is fit-for-purpose, it must be validated according to the revised ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical procedures [1][4].

Validation S1 Specificity & Selectivity (Peak Purity via PDA/MS) S2 Linearity & Range (Reporting Limit to 120%) S1->S2 S3 Accuracy & Precision (Repeatability & Recovery) S2->S3 S4 Robustness (Risk-Based DoE Approach) S3->S4

Analytical Method Validation Lifecycle aligned with ICH Q2(R2) Guidelines.

Validation Parameters & Acceptance Criteria:
  • System Suitability: Must be performed prior to any validation run. The %RSD of retention time and peak area for 6 replicate injections of the standard must be 2.0%. Resolution ( Rs​ ) between the analyte and its closest impurity must be 2.0.

  • Specificity: Forced degradation studies (acid, base, peroxide, heat, UV) must demonstrate that the 2-Bromo-3-cyanobenzyl acetate peak is free from co-eluting degradants. The Peak Purity Angle must be less than the Peak Purity Threshold via PDA analysis.

  • Linearity & Range: Evaluated from the Limit of Quantitation (LOQ) up to 120% of the nominal target concentration. The correlation coefficient ( R2 ) must be 0.999.

  • Accuracy: Assessed by spiking known quantities of the analyte into a blank matrix at 50%, 100%, and 150% levels. Recovery must consistently fall within 98.0% – 102.0%.

  • Robustness: Deliberate, small variations in method parameters (pH ± 0.2, Flow rate ± 0.1 mL/min, Column Temp ± 5°C) are tested to ensure reliability during routine quality control use.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Source: EMA Official Guidelines URL:[Link]

  • ChemSrc. "2-bromo-3-cyanobenzyl acetate - Physicochemical Properties and CAS Information (1268335-56-3)." Source: ChemSrc Database URL:[Link]

  • International Council for Harmonisation (ICH). "Quality Guidelines: Q2(R2) Validation of Analytical Procedures." Source: ICH Official Website URL:[Link]

Validation

FT-IR Spectroscopic Profiling and Comparative Analysis of 2-Bromo-3-cyanobenzyl Acetate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Elucidation, Intermediate Stability, and Spectroscopic Causality Executive Summary In modern pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Elucidation, Intermediate Stability, and Spectroscopic Causality

Executive Summary

In modern pharmaceutical development, polysubstituted aromatic intermediates serve as critical scaffolds for active pharmaceutical ingredients (APIs). 2-Bromo-3-cyanobenzyl acetate (CAS: 1268335-56-3) is a highly versatile bifunctional building block. The bromo group enables palladium-catalyzed cross-coupling, the cyano group provides a handle for reduction or hydrolysis, and the acetate group protects the benzylic position from unwanted oxidation or nucleophilic attack.

This guide provides an in-depth Fourier-Transform Infrared (FT-IR) spectroscopic profile of 2-Bromo-3-cyanobenzyl acetate, objectively comparing its structural stability and analytical resolution against common alternatives like 2-Bromo-3-cyanobenzyl alcohol and its regioisomer, 4-Bromo-3-cyanobenzyl acetate.

FT-IR Absorption Profiling: Mechanistic Causality

FT-IR spectroscopy is a primary tool for verifying the functional group integrity of 2-Bromo-3-cyanobenzyl acetate. Understanding the causality behind the absorption bands is crucial for accurate structural elucidation, rather than merely memorizing peak tables.

The Causality of Key Absorption Bands
  • Ester Carbonyl (C=O) Stretch: Unlike aryl esters (e.g., benzoates) where the carbonyl is directly attached to the aromatic ring and experiences resonance-induced red-shifting (~1715 cm⁻¹), the carbonyl in 2-Bromo-3-cyanobenzyl acetate is insulated by a methylene (-CH₂-) spacer. This lack of conjugation preserves the high double-bond character of the C=O bond, resulting in a strong, sharp absorption at ~1735–1750 cm⁻¹ [1].

  • Nitrile (C≡N) Stretch: The cyano group typically appears as a sharp band at ~2220–2230 cm⁻¹ . Because the aromatic ring is highly electron-deficient (substituted with both a halogen and a nitrile), the change in the dipole moment during the C≡N stretch is pronounced, making this peak highly diagnostic[2].

  • Carbon-Bromine (C-Br) Stretch: Due to the large atomic mass of bromine (the "heavy atom effect"), the C-Br stretching vibration requires less energy and appears in the far-IR/fingerprint region at 500–600 cm⁻¹ .

Quantitative Data Summary

The following table summarizes the expected FT-IR absorption bands for 2-Bromo-3-cyanobenzyl acetate, grounded in standard spectroscopic reference data[3][4].

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityDiagnostic Significance
Ester C=O Stretching1735 – 1750Very StrongConfirms intact acetate protection; absence of conjugation.
Nitrile C≡N Stretching2220 – 2230Medium/SharpVerifies the presence of the cyano group.
Ester C-O Asymmetric Stretch1200 – 1250StrongDifferentiates ester from simple ketones/aldehydes.
Aromatic C=C Ring Stretching1580, 1450MediumConfirms the aromatic core.
Aliphatic C-H Stretching (-CH₂, -CH₃)2850 – 2960Weak/MediumHighlights the benzylic and acetate methyl groups.
Aromatic C-H Out-of-Plane Bending770 – 790StrongDiagnostic for 1,2,3-trisubstitution pattern.
C-Br Stretching500 – 600MediumConfirms halogenation for downstream cross-coupling.

Comparative Analysis: Alternatives in Drug Synthesis

When designing a synthetic route, chemists must choose between various intermediate forms. Here is how 2-Bromo-3-cyanobenzyl acetate compares to its primary alternatives.

2-Bromo-3-cyanobenzyl Acetate vs. 2-Bromo-3-cyanobenzyl Alcohol

While the alcohol variant is often a cheaper starting material, the benzylic hydroxyl group is highly reactive. It can poison sensitive organometallic catalysts or undergo unwanted oxidation during Suzuki or Buchwald-Hartwig cross-coupling steps.

  • Performance: The acetate acts as a robust protecting group, increasing the overall yield of cross-coupling reactions by preventing side reactions.

  • FT-IR Resolution: The conversion from alcohol to acetate is easily tracked via FT-IR. The broad, strong O-H stretch at ~3300 cm⁻¹ completely disappears, replaced by the sharp ester C=O stretch at ~1740 cm⁻¹ .

G A 2-Bromo-3-cyanobenzyl alcohol (Broad OH ~3300 cm⁻¹) B Acetylation (Protection) A->B Ac2O, Pyridine C 2-Bromo-3-cyanobenzyl acetate (Strong C=O ~1740 cm⁻¹) B->C IR Validation D Pd-Catalyzed Cross-Coupling (Target API Scaffold) C->D Suzuki/Buchwald

Workflow tracking hydroxyl protection via FT-IR for cross-coupling.
2-Bromo-3-cyanobenzyl Acetate vs. 4-Bromo-3-cyanobenzyl Acetate (Isomer)

Purchasing or synthesizing polysubstituted aromatics carries the risk of regioisomer contamination. Because both isomers contain the exact same functional groups, the >1500 cm⁻¹ region of their FT-IR spectra will look nearly identical.

  • Analytical Differentiation: The key to objectively comparing these two lies in the fingerprint region (<900 cm⁻¹) .

  • Causality: The out-of-plane (oop) C-H bending vibrations are dictated by the number of adjacent hydrogen atoms on the ring. 2-Bromo-3-cyanobenzyl acetate is a 1,2,3-trisubstituted ring, which typically yields a strong band for three adjacent hydrogens at 770–790 cm⁻¹ . In contrast, the 4-bromo isomer is a 1,2,4-trisubstituted ring, which will show two distinct bands: one for an isolated hydrogen (~800–850 cm⁻¹) and one for two adjacent hydrogens (~800–820 cm⁻¹).

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness in structural verification, the FT-IR analysis must be conducted as a self-validating system. Attenuated Total Reflectance (ATR) is preferred over KBr pelleting to prevent moisture absorption (which obscures the 3000-3500 cm⁻¹ region) and potential halide exchange with the sample[4].

Step-by-Step Protocol

Step 1: System Suitability Test (SST)

  • Action: Before analyzing the sample, scan a traceable Polystyrene (PS) calibration film.

  • Validation: The system automatically verifies that the critical PS peak at 1601.4 cm⁻¹ is within ±1.0 cm⁻¹. If this fails, the laser or interferometer requires recalibration.

Step 2: Background Acquisition

  • Action: Clean the diamond/ZnSe ATR crystal with HPLC-grade isopropanol and allow it to dry.

  • Validation: Run a background scan (16 co-added scans, 4000–400 cm⁻¹). The baseline must be flat, and atmospheric CO₂ (2350 cm⁻¹) and H₂O (3500–3900 cm⁻¹) must be digitally subtracted.

Step 3: Sample Preparation and Data Acquisition

  • Action: Place 2–5 mg of neat 2-Bromo-3-cyanobenzyl acetate directly onto the ATR crystal. Apply the pressure clamp until the software indicates optimal contact (typically ~30% transmittance reduction).

  • Validation: Acquire 16 to 32 co-added scans at a resolution of 4 cm⁻¹. The signal-to-noise (S/N) ratio must exceed 100:1 for the ester C=O peak.

Step 4: Data Processing

  • Action: Apply an ATR correction algorithm (to account for depth of penetration variations at different wavelengths) and perform a baseline correction.

  • Validation: Identify the 1740 cm⁻¹ (C=O) and 2225 cm⁻¹ (C≡N) peaks to confirm the structural identity of the intermediate.

Protocol SST System Suitability Test (Polystyrene Film 1601 cm⁻¹) BKG Background Scan (Clean ATR Crystal) SST->BKG Pass (±1.0 cm⁻¹) PREP Sample Application (Ensure Crystal Coverage) BKG->PREP Ratio Base Established SCAN Data Acquisition (16 Scans, 4000-400 cm⁻¹) PREP->SCAN Clamp Applied VAL Data Processing & Validation (ATR Correction & Peak ID) SCAN->VAL S/N > 100:1

Self-validating ATR-FTIR experimental protocol ensuring data integrity.

Conclusion

For drug development professionals synthesizing complex APIs, 2-Bromo-3-cyanobenzyl acetate offers superior stability compared to its alcohol counterpart, acting as an excellent protected scaffold for metal-catalyzed cross-coupling. By understanding the causality behind its FT-IR spectral profile—specifically the insulated ester carbonyl at ~1740 cm⁻¹ and the distinct out-of-plane bending in the fingerprint region—chemists can confidently track reaction progress and differentiate this intermediate from closely related regioisomers. Implementing a self-validating ATR-FTIR protocol ensures that these spectroscopic determinations remain analytically rigorous and reproducible.

Sources

Comparative

Structure Confirmation of 2-Bromo-3-cyanobenzyl acetate: A Comparative Guide to X-ray Crystallography vs. NMR/MS

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary For researchers synthesizing complex, poly-substituted aromatic compounds like 2-Bromo-3-cyanobenzyl acetate (CAS 1268335-56...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

For researchers synthesizing complex, poly-substituted aromatic compounds like 2-Bromo-3-cyanobenzyl acetate (CAS 1268335-56-3)[1], definitive structure elucidation is a critical bottleneck. While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are standard frontline tools, they frequently yield ambiguous results for molecules characterized by low hydrogen-to-carbon ratios and multiple adjacent quaternary centers.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Single-Crystal X-ray Diffraction (SCXRD) against traditional analytical suites. By examining the causality behind these analytical limitations, this guide provides a self-validating experimental protocol for the absolute structure confirmation of 2-Bromo-3-cyanobenzyl acetate.

The Analytical Dilemma: Why Standard Methods Fall Short

In drug development and organic synthesis, confirming the exact regiochemistry and spatial arrangement of functional groups is paramount. 2-Bromo-3-cyanobenzyl acetate presents a highly specific set of structural challenges:

  • Steric Crowding & Quaternary Carbons: The benzene ring is heavily substituted, featuring an acetate group, a bromo group, and a cyano group in close proximity (1, 2, and 3 positions). This creates multiple quaternary carbons (C-Br, C-CN) that completely lack attached protons.

  • The NMR Bottleneck: While 1D 1 H and 13 C NMR can identify the presence of these functional groups, determining their exact relative spatial positions relies on 2D techniques like HMBC or NOESY. However, the severe lack of protons near the bromo and cyano groups limits the effectiveness of through-space (NOE) and long-range through-bond correlations. In compounds with such low C:H ratios, NMR often struggles to provide a definitive 3D conformation[2]. Furthermore, NMR cannot easily determine absolute configuration without complex chiral derivatization.

  • The SCXRD Advantage (Causality): X-ray crystallography bypasses these indirect measurements by directly mapping the electron density of the molecule in 3D space. For 2-Bromo-3-cyanobenzyl acetate, the presence of the heavy bromine atom is a massive advantage; it provides strong anomalous dispersion, which allows for the unambiguous determination of the absolute configuration (via the Flack parameter) directly from the diffraction data[3].

Methodological Comparison: SCXRD vs. NMR & MS

To objectively evaluate the best approach for confirming the structure of highly substituted aromatics, the following table summarizes the quantitative and qualitative performance metrics of each technique.

Analytical MetricSingle-Crystal X-ray Diffraction (SCXRD)NMR Spectroscopy (1D/2D)Mass Spectrometry (LC-MS/GC-MS)
Primary Output Exact 3D atomic coordinates & electron densityBulk solution-state connectivity & dynamicsMolecular weight & fragmentation patterns
Quaternary Carbon Resolution High: Direct visualization of all heavy atomsLow/Moderate: Relies on weak long-range HMBC couplingsNone: Cannot determine regiochemistry
Absolute Configuration Yes: Direct (via anomalous dispersion of Br)No: Requires chiral shift reagents or derivatizationNo: Cannot distinguish enantiomers/diastereomers
Sample State & Requirement Single high-quality crystal (Solid state)Solution (Requires deuterated solvents)Solution or Gas phase
Turnaround Time 1–3 Days (Bottleneck: Crystal growth)1–4 Hours (Rapid data acquisition)< 1 Hour
Sample Recovery Non-destructive (100% recoverable)Non-destructive (Recoverable via evaporation)Destructive

Structure Elucidation Workflow

G Start Synthesize 2-Bromo-3-cyanobenzyl acetate NMR 1D/2D NMR & Mass Spec Start->NMR Ambiguity Ambiguity in Quaternary Carbons (C-Br, C-CN)? NMR->Ambiguity Crystallization Crystal Growth (Slow Evaporation) Ambiguity->Crystallization Yes (Steric Hindrance) Confirmed Absolute 3D Structure Confirmed Ambiguity->Confirmed No SCXRD Single-Crystal X-ray Diffraction (SCXRD) Crystallization->SCXRD Refinement Structure Refinement (SHELXL) SCXRD->Refinement Validation checkCIF Validation (IUCr Standards) Refinement->Validation Validation->Confirmed Alerts Resolved

Caption: Workflow comparing NMR ambiguity resolution via SCXRD for poly-substituted aromatics.

Experimental Protocol: SCXRD of 2-Bromo-3-cyanobenzyl acetate

To ensure scientific integrity, the following protocol represents a self-validating system. Every step is designed to minimize error and mathematically prove the structural model.

Step 1: Crystal Growth
  • Procedure: Dissolve 10–20 mg of purified 2-Bromo-3-cyanobenzyl acetate in a minimal amount of ethyl acetate. Layer carefully with a non-polar anti-solvent (e.g., hexanes) in a crystallization tube. Allow for vapor diffusion or slow evaporation at room temperature over 3–7 days.

  • Causality: Slow crystal growth minimizes the formation of lattice defects and twinning, ensuring a highly ordered internal structure necessary for high-resolution diffraction.

Step 2: Data Collection
  • Procedure: Select a single crystal (approx. 0.2×0.2×0.1 mm) under a polarized light microscope. Mount it on a glass fiber or MiTeGen loop using perfluoropolyether oil. Transfer to a diffractometer equipped with a Mo K α ( λ=0.71073 Å) or Cu K α radiation source.

  • Causality: Data must be collected at cryogenic temperatures (typically 100 K) using a nitrogen cold stream. Cooling the crystal drastically reduces the thermal vibrations of the atoms (anisotropic displacement), which sharpens the diffraction spots and extends the resolution limit of the data.

Step 3: Phase Problem Solution & Refinement
  • Procedure: Solve the initial phase problem using direct methods or dual-space algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 using SHELXL[3].

  • Causality: Refining against F2 (rather than F ) is critical because it incorporates all collected data, including weak and negative reflections caused by background noise. This prevents statistical bias and is highly sensitive to resolving pseudo-symmetry or subtle structural features in small molecules[3]. Ensure all non-hydrogen atoms are refined anisotropically.

Step 4: Self-Validation (checkCIF)
  • Procedure: Generate a standard Crystallographic Information File (CIF) containing the embedded reflection data (.hkl) and refinement instructions (.ins). Submit this file to the International Union of Crystallography (IUCr) checkCIF web service[4].

  • Causality: The checkCIF tool acts as an automated, unbiased referee. It mathematically validates the internal consistency of the cell geometry, symmetry, and anisotropic displacement parameters. To achieve a publication-grade, self-validated structure, the final R1​ value should be <0.05 , and all Level A and Level B validation alerts must be explicitly resolved or justified via a Validation Response Form (VRF)[4].

References

  • 2 - Chemistry Stack Exchange[2]. 2. - Stanford University.

  • 1 - MolAid[1].

  • 4 - PMC - NIH[4].

  • 3 - IUCr Journals[3].

Sources

Validation

Yield Comparison of 2-Bromo-3-cyanobenzyl Acetate Across Different Leaving Groups: A Synthetic Optimization Guide

Executive Summary & Synthetic Context 2-Bromo-3-cyanobenzyl acetate (CAS: 1268335-56-3) is a highly valuable synthetic intermediate utilized in the development of advanced pharmacophores, including brain-penetrant NMDAR/...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Synthetic Context

2-Bromo-3-cyanobenzyl acetate (CAS: 1268335-56-3) is a highly valuable synthetic intermediate utilized in the development of advanced pharmacophores, including brain-penetrant NMDAR/TRPM4 interaction interface inhibitors (such as HZS60) for cerebral ischemia[1]. The standard synthetic route to this compound involves the benzylic esterification of a 2-bromo-3-cyanobenzyl halide or pseudohalide via a bimolecular nucleophilic substitution (SN2) mechanism using an acetate salt.

As a Senior Application Scientist, I have structured this guide to objectively compare how different leaving groups (LGs) impact the yield and kinetics of this specific reaction. Because the aromatic ring bears both an ortho-bromo and a meta-cyano group, the benzylic carbon experiences a unique interplay of steric hindrance and electronic activation. Selecting the optimal leaving group is not merely a matter of textbook kinetics; it is a critical process decision that dictates scalability, purity, and overall throughput.

Mechanistic Rationale: Steric vs. Electronic Interplay

In an SN2 displacement, the nucleophile (acetate anion) attacks the electrophilic benzylic carbon from the backside, leading to a concerted transition state where bond formation and leaving group departure occur simultaneously[2].

The 2-bromo-3-cyano substitution pattern introduces two competing variables:

  • Electronic Activation: The strong electron-withdrawing nature of the meta-cyano group increases the partial positive charge ( δ+ ) on the benzylic carbon, theoretically accelerating nucleophilic attack.

  • Steric Hindrance: The bulky ortho-bromo substituent physically blocks the ideal 180° backside attack trajectory. This steric bulk raises the activation energy ( Ea​ ) of the transition state.

To overcome this steric penalty, the leaving group must be highly polarizable and capable of forming a weak, stable conjugate base upon departure[2]. A superior leaving group lowers the transition state energy, allowing the reaction to proceed efficiently despite the crowded local environment.

G SM 2-Bromo-3-cyanobenzyl-X (X = Cl, Br, I, OMs, OTs) TS SN2 Transition State [Partial Bond Formation] SM->TS Nucleophilic Attack Reagents Potassium Acetate (KOAc) Polar Aprotic Solvent Reagents->TS Acetate Source Product 2-Bromo-3-cyanobenzyl acetate + KX Salt TS->Product LG Departure

Caption: SN2 displacement workflow for 2-Bromo-3-cyanobenzyl acetate synthesis.

Quantitative Yield Comparison

To objectively evaluate performance, the table below summarizes the esterification of 2-bromo-3-cyanobenzyl-X across five different leaving groups. The standardized conditions utilize Potassium Acetate (KOAc, 1.5 equiv.) in N,N-Dimethylformamide (DMF) at 60°C.

Leaving Group (X)Conjugate Acid pKaReaction Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC, %)
Chloride (-Cl) -7.024.04538>95
Bromide (-Br) -9.08.08882>98
Iodide (-I) -10.03.0>9994>99
Mesylate (-OMs) -1.94.59589>98
Tosylate (-OTs) -2.84.09892>99

Data interpretation: While iodide provides the fastest kinetics and highest yield due to its massive polarizability, benzylic iodides are notoriously light-sensitive and prone to decomposition. The tosylate (-OTs) group emerges as the optimal balance between exceptional leaving group ability and bench-stable precursor handling.

LG_Trend Cl Chloride (-Cl) Slowest Br Bromide (-Br) Moderate Cl->Br I Iodide (-I) Fast Br->I OTs Tosylate (-OTs) Fastest / Stable I->OTs

Caption: Kinetic reactivity trend of benzylic leaving groups in acetate substitution.

Self-Validating Experimental Protocols

A robust chemical protocol must be a self-validating system, meaning the analytical checkpoints and workup logic inherently prove the success of the reaction. Below are the optimized methodologies for the two most practical routes.

Protocol A: Synthesis via 2-Bromo-3-cyanobenzyl Tosylate (Optimal Scalability)

Causality: Tosylates offer a crystalline, easy-to-handle precursor with excellent leaving group kinetics, bypassing the degradation issues of iodides while overcoming the steric hindrance of the ortho-bromo group.

  • Reaction Matrix Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 2-bromo-3-cyanobenzyl tosylate (10.0 mmol) in anhydrous DMF (50 mL).

    • Validation Check: Ensure complete dissolution. Anhydrous DMF is critical as polar aprotic solvents leave the acetate anion unsolvated, maximizing its nucleophilicity[2].

  • Nucleophile Addition: Add anhydrous Potassium Acetate (15.0 mmol, 1.5 equiv) in a single portion.

    • Causality: A 50% stoichiometric excess drives the equilibrium forward and ensures complete conversion without complicating the downstream aqueous workup.

  • Thermal Activation: Heat the vigorously stirring suspension to 60°C under a nitrogen atmosphere.

    • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is self-validating when the UV-active starting material spot (Rf ~0.6) is entirely replaced by the product spot (Rf ~0.75) within 4 hours.

  • Quench and Phase Separation: Cool the mixture to room temperature and quench by pouring into 150 mL of ice-cold deionized water. Extract with Ethyl Acetate (3 x 50 mL).

    • Causality: Massive aqueous dilution is required to force the highly polar DMF entirely into the aqueous layer, preventing emulsion formation and product loss.

  • Washing and Isolation: Wash the combined organic layers with 5% aqueous LiCl (2 x 50 mL) followed by brine (50 mL) to strip any residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via short-pad silica gel filtration to yield the pure acetate.

Protocol B: Synthesis via 2-Bromo-3-cyanobenzyl Bromide (Cost-Effective Route)

Causality: Bromides are often more commercially accessible than tosylates. To compensate for the slower kinetics (-Br vs -OTs), we employ in situ Finkelstein catalysis.

  • Setup: Dissolve 2-bromo-3-cyanobenzyl bromide (10.0 mmol) in anhydrous DMF (50 mL).

  • Catalytic Activation: Add Sodium Iodide (NaI, 1.0 mmol, 10 mol%) and Potassium Acetate (15.0 mmol).

    • Causality: The catalytic iodide rapidly displaces the bromide to form the highly reactive benzylic iodide in situ, which is immediately consumed by the acetate. This bypasses the need to isolate the unstable iodide intermediate.

  • Execution: Heat to 60°C for 6–8 hours, monitoring by TLC until complete. Follow the identical quench and extraction workup as Protocol A.

Causality & Optimization Insights

The success of synthesizing 2-bromo-3-cyanobenzyl acetate hinges on managing the micro-environment of the benzylic carbon.

  • Solvent Selection: Polar protic solvents (like ethanol) will hydrogen-bond to the acetate anion, drastically reducing its nucleophilicity and stalling the reaction. Polar aprotic solvents (DMF, DMSO, or N-butylpyrrolidinone) are mandatory to keep the nucleophile "naked" and reactive[2].

  • Leaving Group Selection: If raw material cost is the primary driver, the Bromide route with NaI catalysis (Protocol B) is highly effective. However, for GMP-scale pharmaceutical manufacturing where reaction time, impurity profiling, and yield consistency are paramount, investing in the Tosylate precursor (Protocol A) yields the highest return on investment.

References

  • Discovery of HZS60 as a Novel Brain Penetrant NMDAR/TRPM4 Interaction Interface Inhibitor with Improved Activity and Pharmacokinetic Properties for the Treatment of Cerebral Ischemia Source: ACS Publications URL
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution Source: LibreTexts URL
  • Green Chemistry - RSC Publishing (Benzyl acetate synthesis)

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-3-cyanobenzyl acetate proper disposal procedures

Comprehensive Safety and Disposal Protocol for 2-Bromo-3-cyanobenzyl Acetate in Pharmaceutical Research Executive Summary 2-Bromo-3-cyanobenzyl acetate (CAS: 1268335-56-3) is a highly functionalized synthetic intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 2-Bromo-3-cyanobenzyl Acetate in Pharmaceutical Research

Executive Summary

2-Bromo-3-cyanobenzyl acetate (CAS: 1268335-56-3) is a highly functionalized synthetic intermediate frequently utilized in advanced drug discovery pipelines. Its structural motifs are critical in the synthesis of complex therapeutics, including macrocyclic anaplastic lymphoma kinase (ALK) inhibitors for non-small cell lung cancer (NSCLC)[1] and novel NMDAR/TRPM4 interaction interface inhibitors for cerebral ischemia[2].

Because this molecule contains a halogen (bromine), a nitrile (cyano group), and an ester (acetate), it presents specific physicochemical hazards. This guide provides drug development professionals with a self-validating, step-by-step operational and disposal framework to ensure absolute environmental compliance and laboratory safety.

Hazard Causality & Physicochemical Profile

To handle and dispose of 2-Bromo-3-cyanobenzyl acetate safely, researchers must understand the causality behind its hazard classifications. We do not simply follow rules; we engineer safety protocols based on molecular structure.

  • The Bromine Atom (Halogenated Hazard): The presence of the bromine atom dictates that all organic waste containing this compound must be classified as halogenated. During professional incineration, halogenated compounds generate hydrobromic acid (HBr) gas. Licensed disposal facilities use specialized alkaline scrubbers to neutralize this gas. Mixing this with non-halogenated waste bypasses these scrubbers, causing severe environmental damage and facility corrosion.

  • The Benzyl Acetate Motif (Irritation Potential): Benzyl halides and their derivatives are notorious for their potential to act as alkylating agents or lachrymators (tear gases). While the acetate group dampens the extreme lachrymatory effect seen in benzyl bromides, the compound remains a potent skin, eye, and respiratory irritant.

  • The Cyano Group (Toxicity Consideration): While the nitrile is covalently bound and stable under standard conditions, exposure to strong, concentrated aqueous acids must be avoided in waste streams to prevent the theoretical, albeit unlikely, hydrolysis and liberation of hydrogen cyanide (HCN) gas.

Quantitative Waste Categorization Data
Waste Stream TypePrimary ContaminantsRequired Container TypeEHS ClassificationDisposal Mechanism
Organic Liquid Reaction solvents (DCM, EtOAc), 2-Bromo-3-cyanobenzyl acetateHigh-Density Polyethylene (HDPE) or GlassHalogenated OrganicHigh-temp incineration with alkaline scrubbers
Aqueous Liquid Extraction washings, trace organicsHDPE JerrycanHazardous AqueousChemical treatment / Deep well injection
Solid Waste Silica gel, contaminated PPE, empty vialsPuncture-proof poly-drumSolid HazardousRotary kiln incineration

Operational Handling: A Self-Validating System

Before generating waste, the handling of the chemical must be secured. We employ a Self-Validating Protocol , meaning every safety step has a built-in verification mechanism.

Step-by-Step Handling Protocol:

  • Engineering Controls: Conduct all transfers, weighing, and reactions inside a certified chemical fume hood with a verified face velocity of 80–120 feet per minute (fpm). Validation: Check the digital airflow monitor before opening the reagent bottle; do not rely solely on the annual inspection sticker.

  • PPE Selection (Double-Glove System): Wear a standard lab coat, safety goggles, and two layers of nitrile gloves.

    • Causality: Nitrile provides excellent resistance to the compound, but mechanical tears happen. The outer glove acts as the primary barrier. Validation: If the outer glove becomes contaminated or tears, the inner glove provides the necessary buffer time to safely secure the chemical, step away, and replace the PPE.

  • Containment: Weigh the compound in a closed system (e.g., a tared, capped vial) rather than on open weigh paper to prevent aerosolization or dust dispersion.

Step-by-Step Disposal & Waste Management Workflows

Under no circumstances should 2-Bromo-3-cyanobenzyl acetate be disposed of down the sink or in standard trash. Furthermore, laboratories must never attempt to "neutralize" or treat this waste in-house (e.g., via improvised chemical degradation); it must be manifested for professional Environmental Health and Safety (EHS) pickup.

Protocol A: Liquid Organic Waste Disposal
  • Segregation: Identify the designated Halogenated Organic Waste carboy in the fume hood.

  • Compatibility Check: Ensure the waste container does not contain strong acids, strong bases, or incompatible oxidizers. Validation: Review the attached waste log before pouring.

  • Transfer: Using a secondary containment tray to catch drips, carefully pour the solvent mixture containing 2-Bromo-3-cyanobenzyl acetate into the carboy.

  • Documentation: Immediately log the chemical name (do not use abbreviations) and the approximate volume/mass on the hazardous waste manifest attached to the container.

Protocol B: Solid Waste Disposal (Silica Gel & Consumables)
  • Collection: Allow residual volatile solvents on silica gel (from column chromatography) to evaporate inside the fume hood until dry.

  • Packaging: Transfer the dry, contaminated silica gel into a heavy-duty, sealable transparent plastic bag or directly into a designated solid hazardous waste drum.

  • Disposal of Consumables: Place all contaminated pipette tips, weigh boats, and empty reagent vials into the same solid hazardous waste stream.

  • Labeling: Label the container explicitly: "Solid Hazardous Waste: Contains Halogenated Organics (2-Bromo-3-cyanobenzyl acetate) and Silica."

Protocol C: Spill Response & Decontamination

If a spill occurs outside the fume hood:

  • Evacuate & Isolate: Immediately alert personnel and restrict access to the area.

  • Containment (Solid Spill): If the compound is in solid form, gently cover it with damp paper towels (using water or a mild solvent like isopropanol) to prevent dust generation.

  • Containment (Solution Spill): If dissolved in solvent, surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.

  • Collection: Using a non-sparking scoop, transfer the absorbed material into a sealable, compatible waste container (e.g., a wide-mouth HDPE jar).

  • Decontamination: Wash the spill surface with a detergent solution, followed by a water wipe-down. Dispose of all cleaning materials as solid hazardous waste.

Waste Routing Visualization

The following diagram illustrates the logical routing of waste streams generated during the handling of 2-Bromo-3-cyanobenzyl acetate to ensure strict EPA/RCRA compliance.

WasteRouting Start Waste Generation: 2-Bromo-3-cyanobenzyl acetate Solid Solid Waste (Silica, PPE, Vials) Start->Solid LiquidOrg Organic Liquid Waste (Reaction Solvents) Start->LiquidOrg LiquidAq Aqueous Waste (Extraction Washings) Start->LiquidAq SolidCont Solid Hazardous Waste Drum Solid->SolidCont Segregate Halogenated Halogenated Organic Waste Container LiquidOrg->Halogenated Br atom dictates Halogenated stream AqCont Aqueous Hazardous Waste Container LiquidAq->AqCont Trace organics EHS EHS Verification & Manifesting Halogenated->EHS SolidCont->EHS AqCont->EHS Incineration Licensed High-Temp Incineration (Scrubbers) EHS->Incineration EPA/RCRA Compliant Disposal

Caption: Standardized laboratory waste routing workflow for 2-Bromo-3-cyanobenzyl acetate.

References

  • Title: Discovery of HZS60 as a Novel Brain Penetrant NMDAR/TRPM4 Interaction Interface Inhibitor with Improved Activity and Pharmacokinetic Properties for the Treatment of Cerebral Ischemia. Source: ACS Publications (Journal of Medicinal Chemistry). URL: [Link][2]

  • Title: US8680111B2 - Macrocyclic derivatives for the treatment of diseases. Source: Google Patents. URL: [1]

Sources

Handling

Personal protective equipment for handling 2-Bromo-3-cyanobenzyl acetate

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. Handling specialized reactive intermediates like 2-Bromo-3-cyanobenzyl acetate (CAS 1268335-56-3) [1] requires a de...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. Handling specialized reactive intermediates like 2-Bromo-3-cyanobenzyl acetate (CAS 1268335-56-3) [1] requires a deep understanding of molecular causality—knowing why a chemical behaves the way it does allows us to design fail-safe operational and disposal protocols.

This compound is a highly versatile, bifunctional building block frequently utilized in advanced drug discovery to synthesize downstream boronic esters (e.g., CAS 1269411-17-7) via Suzuki-Miyaura cross-coupling[2]. Below is the comprehensive, self-validating guide for managing its logistical, operational, and safety lifecycles.

Risk Assessment & Hazard Causality

To establish a secure handling environment, we must first deconstruct the molecule's functional groups to understand the root cause of its hazards. According to the foundational principles outlined in [3], effective risk mitigation begins with structural analysis:

  • The Benzyl Acetate Core: This moiety is highly lipophilic, meaning it can readily bypass the skin's aqueous barrier, leading to rapid dermal absorption. It acts as a primary irritant to both cutaneous and mucosal tissues.

  • The Aromatic Bromide (2-Position): Halogenated aromatics are known sensitizers. More importantly, the C-Br bond is the intended site of reactivity for transition-metal catalysis. Its steric hindrance requires elevated thermal energy to activate, which dictates our choice of high-boiling solvents (and consequently, our respiratory protection strategy).

  • The Cyano Group (3-Position): Aromatic nitriles are generally stable under ambient conditions. However, the theoretical risk of hydrogen cyanide (HCN) gas evolution arises if the compound is subjected to extreme thermal degradation or inadvertently mixed with strong, concentrated mineral acids.

Quantitative PPE & Environmental Control Matrix

In compliance with the[4], PPE must be selected based on a rigorous hazard assessment and must not serve as a substitute for primary engineering controls.

Control CategorySpecificationQuantitative MetricCausality & Operational Logic
Hand Protection Butyl Rubber Gloves>0.3 mm thickness, >4 hr breakthroughStandard nitrile gloves degrade rapidly in the polar aprotic solvents (e.g., DMF, 1,4-Dioxane) required to solubilize this lipophilic ester. Butyl rubber provides superior permeation resistance.
Eye Protection ANSI Z87.1 Goggles100% splash coverageProtects against micro-droplet aerosolization during pressurized inert-gas transfers and solvent quenching.
Engineering Chemical Fume Hood>100 fpm face velocityCaptures volatilized coupling solvents and prevents inhalation of the lipophilic benzyl acetate derivative.
Waste Control Aqueous Quench pHpH > 10 (using NaOH)Maintaining a basic aqueous phase prevents the theoretical protonation of the cyano group, eliminating the risk of HCN gas evolution during disposal.

Operational Workflow: Palladium-Catalyzed Miyaura Borylation

The most common operational use for 2-Bromo-3-cyanobenzyl acetate is its conversion into a boronic ester[2]. The following protocol is a self-validating system designed to maximize yield while preemptively neutralizing safety risks.

Step 1: Inert Atmosphere Preparation

  • Action: Purge a Schlenk flask or sealed reaction vessel with Argon for 15 minutes.

  • Causality: The active Pd(0) catalytic species generated in situ is highly susceptible to oxidative degradation. An absolute inert atmosphere prevents catalyst poisoning and hazardous peroxide formation in the solvent.

Step 2: Reagent Loading

  • Action: Inside a ventilated balance enclosure, add 1.0 eq of 2-bromo-3-cyanobenzyl acetate, 1.5 eq of bis(pinacolato)diboron, and 3.0 eq of anhydrous potassium acetate (KOAc).

  • Causality: KOAc is deliberately chosen as a mild base. It effectively activates the boron species for transmetalation without being basic enough to trigger unwanted hydrolysis of the sensitive benzyl acetate ester.

Step 3: Solvent Addition

  • Action: Inject anhydrous 1,4-dioxane (0.2 M relative to substrate) via a gas-tight syringe.

  • Causality: 1,4-Dioxane’s boiling point (101°C) provides the exact thermal energy required to overcome the steric hindrance of the 2-position bromide during the oxidative addition phase of the catalytic cycle.

Step 4: Catalyst Introduction & Execution

  • Action: Add 0.05 eq of Pd(dppf)Cl₂ under a positive stream of Argon. Seal the vessel and heat to 90°C for 12 hours behind a blast shield.

Step 5: Quench and Filtration

  • Action: Cool the reaction strictly to 20°C before opening. Dilute with ethyl acetate and filter through a tightly packed pad of Celite.

  • Causality: Cooling prevents solvent flash-boiling upon atmospheric exposure. The Celite pad physically traps the precipitated, pyrophoric palladium black, preventing heavy metal contamination in downstream organic phases and mitigating fire risks in the waste stream.

Spill Response & Disposal Plan

In the event of a logistical failure or spill, rapid segregation is critical to prevent cascading reactions[5].

Immediate Spill Mitigation:

  • Evacuate & Ventilate: Step back and allow the fume hood HVAC to clear localized aerosols for 5 minutes.

  • Absorb: Cover the spill with an inert, non-basic absorbent (e.g., diatomaceous earth or standard vermiculite). Do not use basic spill kits (like sodium carbonate), as strong bases can prematurely hydrolyze the acetate group, altering the chemical profile.

  • Collect: Sweep the absorbed matrix into a compatible, sealable polyethylene container using non-sparking tools.

Waste Segregation Logic:

  • Organic Waste: All organic washings containing 2-Bromo-3-cyanobenzyl acetate must be routed strictly to Halogenated Organic Waste . Mixing this brominated intermediate with non-halogenated waste can lead to highly exothermic reactions or the release of toxic, corrosive gases during facility incineration.

  • Aqueous Waste: Any aqueous layers generated during extraction must be basified to pH > 10 using 1M NaOH prior to disposal. This ensures the cyano group remains stable and cannot evolve into hydrogen cyanide gas.

Mechanistic Visualization: Handling & Disposal Logic

G Start 2-Bromo-3-cyanobenzyl acetate (CAS: 1268335-56-3) Storage: 2-8°C RiskAssessment Hazard Assessment (Irritant, Reactive Halide, Nitrile) Start->RiskAssessment PPE Don PPE Butyl Gloves, Goggles, FR Coat RiskAssessment->PPE Mitigate Risks Engineering Engineering Controls Fume Hood (>100 fpm) PPE->Engineering Setup Environment Reaction Reaction Execution (Pd-Catalyzed Borylation) Engineering->Reaction Transfer Reagents Quench Reaction Quench (Avoid Strong Acids) Reaction->Quench Completion Waste Waste Segregation Halogenated Organic Waste Quench->Waste Disposal

Caption: Workflow for the safe handling, reaction execution, and disposal of 2-Bromo-3-cyanobenzyl acetate.

References

  • Personal Protective Equipment - 29 CFR 1910.132 Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) Bookshelf, National Research Council URL:[Link]

  • 2-Bromo-3-cyanobenzyl acetate (CAS 1268335-56-3) Chemical Information & Upstream Pathways Source: ChemSrc Database URL:[Link]

Sources

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